This compound is a broad-spectrum phenylpyrrole fungicide that has become an essential tool in agricultural protection and post-harvest management worldwide. This compound is a nonsystemic analog of the natural antibiotic pyrrolnitrin, which was originally isolated from various Pseudomonas bacterial species [1]. What makes this compound particularly remarkable is its exceptional antifungal activity against a wide range of fungal pathogens across all fungal species except Oomycetes, with notable efficacy against genera including Botrytis, Fusarium, Magnaporthe, Aspergillus, Monilinia, and Penicillium [2] [3]. The agricultural importance of this compound is underscored by its extensive use for both pre- and post-harvest treatments, providing critical protection against mold damage in grains, fruits, and vegetables that would otherwise lead to substantial crop losses [4].
The scientific significance of this compound extends beyond its practical agricultural applications. For nearly three decades of intensive use, hardly any cases of field resistance have been reported, making its mode of action one of the most intriguing subjects in plant protection research [3]. This sustained efficacy is exceptionally rare among single-site fungicides and suggests a complex mechanism that fungi struggle to overcome through conventional resistance mechanisms. Understanding precisely how this compound kills fungal cells has become a priority not only for improving agricultural practice but also for potentially informing new approaches to antifungal drug development for medical applications [1].
The classical understanding of this compound's mechanism of action centers on its interaction with the high osmolarity glycerol (HOG) pathway, a conserved mitogen-activated protein kinase (MAPK) signaling cascade in fungi. The HOG pathway is fundamentally responsible for osmotic stress adaptation, allowing fungal cells to respond to changes in environmental osmolarity by modulating internal glycerol levels to maintain cellular homeostasis [5]. Under normal physiological conditions, when fungi encounter hyperosmotic stress, the HOG pathway is temporarily activated, leading to increased glycerol production that helps retain water and maintain turgor pressure.
According to the traditional model, this compound hyperactivates this pathway through its interaction with group III hybrid histidine kinases (HHKs), which are membrane-associated sensors that initiate the phosphorelay signaling cascade [6] [5]. In this model, this compound binding supposedly causes constitutive activation of the HOG pathway regardless of actual environmental conditions, leading to excessive glycerol accumulation within the cell. This uncontrolled activation results in hyphal swelling and bursting, ultimately causing fungal cell death [5]. This model was supported by observations that null mutants of key HOG pathway components display resistance to this compound while simultaneously exhibiting hypersensitivity to osmotic stress [5].
The HOG pathway represents a multistep phosphorelay system (MSP) consisting of three core components: (I) a two-component sensor hybrid histidine kinase, (II) a histidine-containing phosphotransfer protein (HPt), and (III) a regulatory response protein [6]. Under normal conditions, signal transduction occurs through a series of phosphorylation events: the sensor HK autophosphorylates at a conserved histidine residue, transfers the phosphate to an aspartate in its own receiver domain, then to a histidine on the HPt, and finally to an aspartate on the response regulator [6]. This signaling cascade ultimately leads to phosphorylation of Hog1, the MAPK that translocates to the nucleus to activate transcription factors responsible for stress-responsive genes, including those involved in glycerol biosynthesis.
Table 1: Key Components of the HOG Pathway Targeted by this compound
| Component | Gene/Protein | Function | Response to this compound |
|---|---|---|---|
| Group III Hybrid Histidine Kinase | MoHik1p (Magnaporthe), FoOs1 (Fusarium) | Osmosensor; initiates phosphorelay signaling | Required for this compound sensitivity; mutation confers resistance [2] [7] |
| MAPK Kinase Kinase | Ssk2/Ssk22 | Phosphorylates Pbs2 in response to Sln1 branch activation | Mutants show this compound resistance in some species [8] |
| MAPK Kinase | Pbs2 | Dual-specificity kinase; phosphorylates Hog1 | Essential for this compound sensitivity; deletion confers resistance [8] |
| MAP Kinase | Hog1 | Final kinase in cascade; regulates gene expression | Central to pathway hyperactivation; deletion confers resistance [5] [8] |
Recent research has fundamentally challenged the traditional model, revealing that this compound's mechanism is more complex and distinct from conventional osmotic stress sensing. A pivotal study published in the Journal of Fungi in 2021 provided compelling evidence that the molecular mechanism of this compound action differs significantly from natural osmotic stress perception [2] [3]. This groundbreaking research demonstrated that a specific point mutation in the histidine kinase MoHik1p (H736A) in Magnaporthe oryzae confers complete resistance to this compound while maintaining near-normal sensitivity to osmotic stress [2]. This finding was revolutionary because it indicated that the phosphotransfer at histidine 736 within the HisKA domain is essential for this compound toxicity but dispensable for natural osmotic stress sensing.
The distinct mechanism revealed by this research suggests that this compound action and osmotic stress sensing diverge at the molecular level within the same histidine kinase protein. While both processes require MoHik1p, they utilize different molecular interfaces and signaling mechanisms within the protein structure. This explains why null mutants of group III HHKs are both resistant to this compound and osmosensitive, whereas specific point mutants like H736A can decouple these phenotypes [2]. The research indicates that histidine 736 is critical for the phosphorelay that leads to this compound-induced cell death but is not essential for the phosphorelay triggered by natural osmotic stressors like sorbitol.
Further insights into this compound's unique mechanism come from proteomic studies that examined global cellular responses to this compound exposure. Research on Paracoccidioides brasiliensis revealed that this compound treatment triggers extensive proteomic changes, with identification of over 4100 proteins and significant upregulation or downregulation of 54 proteins [1]. The most upregulated protein was HSP12, which participates in osmotic stress adaptation via the HOG1 pathway, but numerous other stress response proteins were also altered, indicating a broader cellular impact beyond simple osmotic pathway activation [1].
Diagram 1: this compound and osmotic stress signaling diverge at histidine kinase MoHik1p. This compound requires H736 for signaling, while natural osmotic stress utilizes different molecular interfaces.
Beyond the initial signaling events, this compound exposure triggers a complex cascade of cellular disturbances that ultimately lead to fungal cell death. A groundbreaking study from the University of Wisconsin–Madison revealed that this compound induces a previously unrecognized form of cellular stress called aldehydic stress [4]. This research demonstrated that this compound causes a significant spike in methylglyoxal levels, a highly reactive aldehyde compound that normally forms in small amounts during sugar metabolism but becomes toxic at elevated concentrations [4]. Methylglyoxal is particularly damaging because it can modify and disrupt the function of essential cellular components, including DNA and proteins.
The study identified that this compound inhibits key enzymes involved in sugar metabolism, leading to the abnormal accumulation of methylglyoxal [4]. The researchers found that supplying fungal cells with dimedone, a chemical that alleviates aldehydic stress, conferred resistance to this compound, confirming the central role of aldehydic stress in the fungicidal mechanism. Furthermore, they discovered that HHK proteins contain sulfur-containing amino acids that use sensitive sulfur atoms to detect and respond to methylglyoxal and other aldehydes. When these sulfur atoms were removed through mutation, HHK no longer responded to this compound, and the cells became resistant [4].
Concurrently, this compound exposure also induces significant oxidative stress within fungal cells. Proteomic studies have shown that this compound treatment increases reactive oxygen species (ROS) production and activates cellular antioxidant systems, including increased catalase activity [1]. The oxidative stress response represents a separate but complementary pathway contributing to fungal cell death. The combination of aldehydic and oxidative stress creates a dual assault on cellular integrity that becomes lethal to fungal cells.
Table 2: Cellular Stress Responses Induced by this compound
| Stress Type | Key Mediators | Cellular Effects | Experimental Evidence |
|---|---|---|---|
| Aldehdyic Stress | Methylglyoxal | Damage to proteins and DNA; activation of HHK cascade | Dimedone treatment confers resistance; methylglyoxal accumulation detected [4] |
| Oxidative Stress | Reactive oxygen species (ROS) | Oxidation of cellular components; membrane damage | Increased ROS production; elevated catalase activity [1] |
| Mitochondrial Dysfunction | Membrane hyperpolarization | Disrupted energy metabolism; impaired ATP production | Mitochondrial membrane hyperpolarization observed [1] |
| Cell Wall Remodeling | Altered chitin synthase, mannosyltransferase | Abnormal cell wall structure; impaired integrity | Proteomic changes in cell wall proteins [1] |
The integrated cellular response to this compound also includes mitochondrial dysfunction, manifested as mitochondrial membrane hyperpolarization, and substantial cell wall remodeling [1]. The cell wall changes include reduced levels of mannosyltransferase and β-glucosidase, alongside increased chitin synthase, indicating a disrupted coordination of cell wall biosynthesis and maintenance. These multiple stress pathways activated simultaneously create an insurmountable challenge to fungal cellular homeostasis, ultimately leading to the observed hyphal swelling and bursting that characterizes this compound's antifungal activity.
Despite nearly three decades of agricultural use, field resistance to this compound remains rare, which speaks to the unique multifaceted mechanism of this fungicide and the significant fitness costs associated with resistance development. Laboratory-generated resistant mutants consistently demonstrate that the primary resistance mechanism involves mutations in group III HHK genes, such as OS1 in various fungal species [5] [7]. These mutations typically occur as missense mutations in critical functional domains of the histidine kinase, particularly in regions between the HAMP domains and the histidine kinase domain [5]. Molecular analyses of this compound-resistant Fusarium oxysporum f. sp. melonis mutants strongly associate resistance with sequence changes in the FoOs1 gene [7].
This compound-resistant mutants consistently exhibit significant fitness costs that likely limit their persistence and spread in natural environments. These fitness penalties manifest across multiple physiological parameters:
Transcriptomic analyses of this compound-resistant Sclerotinia sclerotiorum strains reveal that resistance mutations trigger extensive changes in global gene expression, affecting 269 genes compared to wild-type strains [5]. Among these differentially expressed genes are numerous transmembrane transporters and secondary metabolite biosynthetic genes, indicating that disruption of the osmotic stress response pathway has far-reaching consequences on fungal physiology beyond simple osmoregulation [5]. The consistent observation of these fitness penalties across multiple fungal species explains why field resistance to this compound remains uncommon despite its extensive use.
The complex mechanism of this compound action has been elucidated through a range of sophisticated experimental approaches that provide complementary insights into its molecular targets and cellular effects. Key methodologies have evolved from traditional growth assays to advanced molecular and omics techniques that collectively build a comprehensive understanding of this compound activity.
Table 3: Key Experimental Methods for Studying this compound Mechanisms
| Method Category | Specific Techniques | Applications | Key Findings |
|---|---|---|---|
| Genetic Manipulation | Targeted gene deletion (ΔMohik1), Point mutations (H736A), Agrobacterium tumefaciens-mediated transformation [2] [3] | Identify essential genes; determine critical protein domains | H736 required for this compound action but not osmotic sensing [2] |
| Resistance Selection | Continual sub-culturing on sub-lethal fungicide doses [5] [7] | Generate resistant mutants; study resistance mechanisms | OS1 mutations confer resistance but reduce fitness [5] [7] |
| Transcriptomics/Proteomics | RNA sequencing, Data-independent acquisition (DIA) mass spectrometry [1] [5] | Global analysis of gene/protein expression changes | 269 differentially expressed genes in resistant mutants; oxidative stress proteins upregulated [1] [5] |
| Physiological Assays | Methylglyoxal detection, ROS measurement, mitochondrial membrane potential assays [1] [4] | Characterize cellular stress responses | Methylglyoxal spike and mitochondrial hyperpolarization [1] [4] |
Genetic approaches have been particularly instrumental in deciphering this compound's mechanism. The creation of specific point mutations, such as the H736A substitution in MoHik1p, requires sophisticated molecular techniques including Gibson assembly cloning for plasmid construction and Agrobacterium tumefaciens-mediated transformation for fungal genetic modification [3]. These precise genetic manipulations allow researchers to dissect the contribution of specific amino acid residues to both this compound sensitivity and osmotic stress sensing, revealing the molecular distinction between these related pathways.
The experimental workflow typically begins with discriminatory dose assays to determine sensitivity profiles, followed by detailed physiological characterization of growth rates, stress tolerance, and pathogenicity. Complementary omics approaches then provide system-level insights into the broader cellular impacts of this compound exposure or resistance mutations. Finally, biochemical assays measuring specific metabolites like methylglyoxal or cellular parameters like mitochondrial membrane potential offer mechanistic insights into the downstream consequences of HOG pathway hyperactivation.
Diagram 2: Experimental workflow for investigating this compound mechanisms. Integrated approaches combine genetic, molecular, and biochemical methods to elucidate the complex mode of action.
The molecular mechanism of this compound action represents a sophisticated example of targeted fungal toxicity that has maintained its efficacy against diverse fungal pathogens for decades. Rather than simply hyperactivating the HOG pathway as initially presumed, this compound exploits specific molecular features of group III hybrid histidine kinases to trigger a lethal cascade of cellular stresses, including both aldehydic and oxidative stress that collectively overwhelm fungal cellular defense systems [2] [4]. The distinction between natural osmotic stress signaling and this compound-induced activation at the level of MoHik1p reveals the complexity of fungal signal transduction and provides insights into why resistance development carries such significant fitness costs for fungal pathogens.
The implications of these research findings extend beyond agricultural fungicide development to potential medical applications. Understanding how this compound selectively targets fungal cells through a mechanism that involves methylglyoxal accumulation and subsequent activation of the HHK cascade could inform the development of novel antifungal drugs for human pathogens [1]. Additionally, the species-specific variations in HOG pathway components and functions highlighted across different fungi suggest opportunities for developing even more targeted antifungal agents with minimal off-target effects [8].
Fludioxonil's lethality stems from hijacking the fungal High Osmolarity Glycerol (HOG) pathway, which is normally responsible for managing osmotic stress.
The following diagram illustrates the established mechanism of this compound action, from initial TPI inhibition to final Hog1 pathway activation:
This compound mechanism: TPI inhibition increases methylglyoxal, modifying HHK to a phosphatase that activates Hog1, causing cell death. [1] [2]
The proposed mechanism is supported by several key experiments, which you can adapt for further research.
A core experimental approach involves expressing a group III HHK in a heterologous system like Saccharomyces cerevisiae, which is naturally resistant as it lacks this kinase [1] [2].
Subsequent research shifted focus upstream of the HHK to identify the initial trigger.
Studying resistant fungal isolates provides further evidence for this mechanism and informs resistance management. The table below summarizes findings from field-resistant Fusarium graminearum [3].
| Observation in Resistant Isolates | Implied Mechanism |
|---|---|
| Mutations in genes homologous to FgOs1 (HHK), FgOs2, and FgOs4 (HOG pathway components) [3]. | Resistance arises from mutations in the signaling pathway that this compound hijacks, preventing its hyperactivation. |
| Decreased phosphorylation level of Hog1 [3]. | Confirms that successful resistance prevents the constitutive activation of the HOG pathway. |
| Altered glycerol accumulation [3]. | The HOG pathway regulates glycerol metabolism; disrupted signaling leads to abnormal glycerol levels, a hallmark of pathway dysfunction. |
Understanding this mechanism opens several research avenues for professionals in drug development:
The fungicidal process involves a multi-step mechanism that culminates in cell lysis.
The following diagram illustrates this complex signaling pathway and the pivotal role of Skn7 in triggering the lethal outcome.
This compound lethality requires Skn7-mediated cell wall weakening alongside osmotic pressure buildup.
The proposed mechanism is supported by various experimental findings, which also explain the rare occurrence of field resistance.
Evidence from Mutant Studies: Mutant fungi lacking the HHK gene (e.g., ΔtcsC) are highly resistant to this compound [4] [3]. Mutants lacking the Skn7 gene also show strong resistance, demonstrating its essential role in the lethal effect despite normal glycerol accumulation [3]. Transcriptomic studies reveal that this compound treatment in sensitive strains induces a vast stress response, including genes related to oxidative stress, cell wall biosynthesis, and metabolism [5] [4].
Fitness Cost of Resistance: While this compound-resistant mutants can be generated in the lab, they often suffer from a fitness cost. These mutants may exhibit reduced sporulation and impaired growth under various osmotic stressors (e.g., KCl, NaCl, glucose), which likely explains why resistance has rarely become a widespread problem in agricultural fields despite decades of use [6] [3].
The table below outlines common experimental approaches used to study this compound's action.
| Methodology | Application in this compound Research | Key Insights from Method |
|---|---|---|
| Genetic Knockout Mutants [7] [6] [3] | Deleting genes encoding pathway components (e.g., HHK, Skn7, SakA). | Determines the essentiality of specific proteins for this compound's toxicity and fungal viability. |
| Site-Directed Mutagenesis [7] [1] | Introducing specific point mutations (e.g., H736A in MoHik1p). | Identifies critical amino acid residues for fungicide sensing and signal transduction. |
| Transcriptomic Analysis (RNA-seq) [5] [4] | Profiling global gene expression changes after this compound exposure. | Reveals broad cellular responses, stress pathways, and specific gene families (e.g., chitin synthases) affected. |
| Proteomic Analysis (DIA Mass Spectrometry) [5] | Identifying and quantifying protein abundance changes post-treatment. | Confirms protein-level responses, such as upregulation of stress proteins (HSP12) and cell wall remodeling enzymes. |
| Phenotypic Characterization [6] [3] | Assessing hyphal morphology, glycerol concentration, and sensitivity to other stressors. | Links genetic and molecular changes to physical outcomes like ballooning, osmosensitivity, and oxidative stress response. |
The unique mode of action of this compound presents both opportunities and cautions for professionals in the field.
Fludioxonil is a phenylpyrrole fungicide derived from pyrrolnitrin, a natural compound produced by some Pseudomonas bacteria [1]. Its biological activity is linked to the hyper-accumulation of glycerol, leading to fungal cell swelling and rupture [1].
| Fungal Species | Mutation in Group III HHK (NikA) | Associated Fungicide Resistance |
|---|---|---|
| Penicillium chrysogenum | G693D | This compound or Iprodione |
| Penicillium chrysogenum | T1318P | This compound or Iprodione |
| Penicillium oxalicum | T960S | This compound or Iprodione |
These mutations result in multi-drug resistance, meaning strains resistant to this compound are also frequently resistant to the dicarboximide fungicide iprodione and its natural lead compound, pyrrolnitrin [1].
The following diagram illustrates the HOG pathway and the proposed mechanism of action for this compound, based on the described research.
This compound inhibits group III HHK, disrupting the HOG pathway and causing lethal glycerol buildup [1].
While a detailed SAR for this compound is not public, you can approach its study using established computational medicinal chemistry methods.
A systematic workflow for building a Structure-Activity Relationship model for this compound [2] [3].
This compound is a phenylpyrrole fungicide derived from the natural antifungal compound pyrrolnitrin, produced by Pseudomonas pyrrocinia. This broad-spectrum fungicide exhibits remarkable efficacy against diverse fungal species and is extensively used in agricultural practices, particularly for post-harvest management of seeds and fruits. Unlike clinical antifungal agents, this compound specifically targets fungal-specific signaling pathways, making it an invaluable tool for both agricultural protection and fundamental research on fungal signal transduction. The strategic importance of this compound has increased in response to the growing challenges of fungal resistance against conventional antifungals and the rising incidence of invasive fungal infections in immunocompromised patients, which cause approximately 1.5 million deaths annually [1].
The unique mode of action of this compound centers on its ability to hyperactivate the High Osmolarity Glycerol (HOG) pathway, a conserved mitogen-activated protein kinase (MAPK) signaling cascade in fungi. This hyperactivation triggers a cascade of cellular events that ultimately lead to fungal cell death through a mechanism that remains only partially understood. Research over the past decade has revealed that this compound's fungicidal activity involves more than just osmotic disruption, encompassing effects on vesicle trafficking, cell wall integrity, and endosomal function [1]. This technical guide synthesizes current understanding of this compound's molecular targets, mechanisms of action, downstream cellular consequences, and experimental approaches for studying its effects, providing researchers and drug development professionals with a comprehensive resource for investigating this important antifungal compound.
Table 1: Key Molecular Targets in this compound Action
| Target | Type | Function | Role in this compound Action |
|---|---|---|---|
| HHK3 (Group III Hybrid Histidine Kinase) | Sensor kinase | Osmosensing upstream of HOG pathway | Primary target; this compound binding causes constitutive activation |
| Hog1 | MAPK | Final kinase in HOG cascade | Hyperphosphorylation and nuclear translocation |
| Skn7 | Response regulator | Transcription factor | Mediates cell wall reorganization and partial glycerol response |
| CORVET Complex | Tethering complex | Endosomal trafficking and vacuole fusion | Overexpression alleviates this compound toxicity |
| Ssd1 | RNA-binding protein | Cell wall biosynthesis | Deletion confers resistance by suppressing Hog1 activation |
The primary molecular target of this compound is the Group III hybrid histidine kinase (HHK3), a highly conserved sensor kinase in fungi that functions upstream of the HOG/p38 MAPK pathway. These kinases, known as Nik1 in various fungal species including Candida lusitaniae and Neurospora crassa, serve as critical osmosensing components that normally regulate adaptive responses to environmental stress. This compound interacts with HHK3, though interestingly, studies indicate that it does not bind directly to the kinase itself but rather induces cytotoxic methylglyoxal accumulation that modifies thiol groups on the kinase, leading to its aberrant activation [2]. This interaction results in constitutive phosphorylation of the HOG pathway components downstream.
The signaling mechanism involves a complex phosphorelay system that transmits the this compound-induced signal. In the model fungus Magnaporthe oryzae, the histidine kinase MoHik1p contains a critical histidine residue (H736) within its HisKA domain that is essential for this compound action but surprisingly not required for sensing conventional osmotic stress, indicating a fundamental difference in the molecular mechanisms governing these two processes [3]. This finding suggests that this compound exploits specific structural features of HHK3 that are distinct from its normal osmosensing function. The phosphorelay proceeds through a series of phosphorylation events: from the histidine kinase to a histidine-containing phosphotransfer (HPt) protein, and finally to response regulators including both SskA (which activates the MAPK cascade) and Skn7 (a transcription factor) [4] [5].
Figure 1: this compound-Induced HOG MAPK Pathway Activation. This compound activates HHK3, triggering a phosphorelay through Ypd1 to both the MAPK cascade (via Ssk1/SskA) and the transcription factor Skn7, resulting in transcriptional reprogramming and ultimately cellular dysfunction and lysis.
The downstream consequences of HOG pathway hyperactivation include massive glycerol accumulation, disruption of endosomal trafficking, and impairment of cell wall integrity. Research has demonstrated that the response regulator Skn7 plays an indispensable role in mediating the fungicidal effects of this compound in Aspergillus fumigatus, where it coordinates both glycerol accumulation and cell wall reorganization [4]. This dual functionality explains why Skn7 is essential for this compound-induced cell death, while the SskA-SakA (Hog1) axis contributes partially to the glycerol response but is not sufficient for full fungicidal activity. Additionally, recent evidence has revealed that components of the CORVET complex, which regulates endosomal trafficking and vacuole fusion, are critically involved in this compound toxicity, with overexpression of VPS11, VPS16, and VPS18 alleviating its fungicidal effects [1].
The hyperactivation of the HOG pathway by this compound triggers massive glycerol accumulation within fungal cells, creating a severe osmotic imbalance that contributes to cellular swelling and eventual lysis. In Aspergillus fumigatus, this compound treatment induces glycerol concentrations comparable to those elicited by 1.2 M sorbitol or 1 M NaCl [4]. This uncontrolled glycerol accumulation results from the constitutive activation of Hog1, which translocates to the nucleus and drives transcription of genes involved in glycerol biosynthesis, including glycerol-3-phosphate dehydrogenase and glycerol-3-phosphatase [5]. Interestingly, research indicates that glycerol accumulation alone is necessary but not sufficient to explain this compound's fungicidal activity, as mutants that accumulate glycerol without concomitant cell wall defects survive treatment [4].
The osmotic imbalance created by intracellular glycerol accumulation leads to water influx and increased internal turgor pressure, causing dramatic cellular swelling. In sensitive fungi, this manifests as hyphal ballooning, formation of aberrant septa, and accumulation of multiple nuclei within swollen compartments [4]. These morphological changes precede membrane rupture and cell lysis. The critical role of osmotic disruption in this compound's mechanism is further supported by the observation that null mutants in HOG pathway components, including Hog1 itself, exhibit both this compound resistance and osmotic sensitivity across multiple fungal species [6] [7].
Beyond its osmotic effects, this compound significantly disrupts vesicle trafficking and endosomal function in fungal cells. Chemical genomic profiling in Saccharomyces cerevisiae expressing a heterologous HHK3 revealed that this compound impairs secretory vesicle trafficking, thereby inhibiting hyphal growth in pathogenic fungi like Candida albicans [1]. This disruption manifests as vacuolar fragmentation and inhibition of endocytosis, processes essential for maintaining cellular homeostasis and polarized growth in fungi.
The CORVET complex (Class C Core Vacuole/Endosome Tethering) has been identified as a critical determinant of this compound sensitivity. Components of this complex, including Vps11, Vps16, and Vps18, are essential for viability in the presence of sublethal this compound concentrations, while their overexpression alleviates this compound toxicity [1] [8]. This finding establishes a direct molecular link between HOG pathway hyperactivation and vesicle trafficking disruption. The CORVET complex normally mediates endosome-vacuole fusion and protein sorting processes; its dysfunction under this compound treatment likely contributes to the observed defects in secretion, endocytosis, and cellular compartmentalization.
This compound treatment triggers substantial cell wall reorganization that reduces its structural integrity and rigidity. In Aspergillus fumigatus, this includes a massive increase in chitin content that depends on the response regulator Skn7 [4]. The compromised cell wall, when combined with elevated internal turgor pressure from glycerol accumulation, creates a lethal combination that executes cellular expansion and rupture. This synergistic effect explains why both glycerol accumulation and cell wall remodeling must occur simultaneously for full fungicidal activity.
Recent research has identified additional players in this compound-induced cell wall damage. In Saccharomyces cerevisiae, deletion of Bem2, a Rho GTPase-activating protein involved in maintaining cell wall integrity, confers this compound resistance [2]. Similarly, the RNA-binding protein Ssd1, which regulates the localization and translation of mRNAs encoding cell wall remodeling enzymes, has been identified as a key effector of this compound cytotoxicity. Deletion of SSD1 confers this compound resistance by potentially allowing continued translation of cell wall proteins despite HOG pathway hyperactivation [2]. This compound perturbs the localization of Cbk1 kinase at the bud neck and causes accumulation of Ssd1 in P-bodies, thereby disrupting the polarized synthesis of cell wall components necessary for maintaining structural integrity during stress.
Table 2: this compound Resistance Mechanisms Across Fungal Species
| Resistance Mechanism | Genetic Alteration | Observed Phenotype | Representative Species |
|---|---|---|---|
| HHK3 mutation | Point mutations or deletion in HHK3 gene | This compound resistance with osmosensitivity | Magnaporthe oryzae, Sclerotinia sclerotiorum |
| HOG pathway disruption | Deletion or mutation in HOG1, PBS2, SSK1 | Resistance to this compound with hyperosmosensitivity | Cochliobolus heterostrophus, Fusarium graminearum |
| Skn7 inactivation | Deletion of SKN7 gene | Strong this compound resistance with oxidative stress sensitivity | Aspergillus fumigatus |
| SSD1 deletion | Disruption of SSD1 gene | This compound resistance with altered cell wall regulation | Saccharomyces cerevisiae |
| CORVET overexpression | Elevated expression of VPS11, VPS16, VPS18 | Reduced this compound sensitivity | Candida albicans, Saccharomyces cerevisiae |
| CBK1 overexpression | Increased CBK1 expression | Suppression of Hog1 activation and this compound resistance | Saccharomyces cerevisiae |
Understanding the genetic determinants of this compound resistance provides valuable insights into its mechanism of action and has important implications for managing potential resistance development in agricultural and clinical settings. The most common resistance mechanism involves mutations in the HHK3 genes themselves, which result in this compound-resistant but often osmosensitive phenotypes. In Magnaporthe oryzae, specific point mutations in the HisKA domain of MoHik1p (such as H736A) confer strong this compound resistance while partially preserving osmotic stress sensing [3]. Similarly, in Sclerotinia sclerotiorum, laboratory-generated this compound-resistant strains harbored missense mutations in the OS1 gene homolog (the HHK3 ortholog) and exhibited both this compound resistance and hypersensitivity to osmotic stress [7].
Resistance can also arise through mutations in downstream components of the HOG pathway. Deletion of HOG1 itself confers this compound resistance in multiple fungal species, including Cochliobolus heterostrophus and Fusarium graminearum [6] [9]. Interestingly, in Aspergillus fumigatus, deletion of the response regulator skn7 produces strong this compound resistance, while deletion of sskA or sakA (components of the canonical HOG MAPK cascade) does not, indicating that Skn7 plays a more critical role in mediating this compound toxicity than the MAPK cascade itself [4]. This highlights the branch-specific functionality within the HOG pathway and demonstrates that this compound toxicity requires specific downstream outputs rather than general pathway activation.
Recent research has identified novel resistance mechanisms outside the core HOG pathway. In Saccharomyces cerevisiae, either deletion of SSD1 or overexpression of CBK1 confers this compound resistance by suppressing Hog1 activation and potentially maintaining cell wall integrity under stress [2]. These findings reveal an important connection between this compound toxicity and the regulation of cell wall biosynthesis. Additionally, studies have shown that deletion of FgHOG1 can partially suppress the defects of mgv1 (a cell wall integrity MAPK) mutant in Fusarium graminearum, further illustrating the complex cross-talk between different MAPK pathways in determining this compound sensitivity [9].
This compound resistance typically carries significant fitness costs that may explain the relatively low incidence of field resistance despite decades of agricultural use. This compound-resistant mutants frequently exhibit reduced vegetative growth, hypersensitivity to osmotic stress, and attenuated virulence [7]. For example, this compound-resistant strains of Sclerotinia sclerotiorum showed significantly reduced mycelial growth rates and caused much smaller lesions on host plants compared to wild-type strains [7]. These fitness defects likely result from the impairment of normal osmotic stress adaptation mechanisms that are crucial for fungal survival in fluctuating environments.
The pleiotropic effects of this compound resistance mutations extend beyond osmotic sensitivity to include increased susceptibility to other stressors. Some resistant mutants display heightened sensitivity to oxidative stress and cell wall disrupting agents, reflecting the interconnected nature of stress signaling pathways in fungi [4] [9]. This collateral sensitivity presents potential opportunities for designing combination therapies that exploit these weaknesses. The substantial fitness penalties associated with this compound resistance provide a biological explanation for its durable effectiveness in agricultural settings and suggest that targeting the HOG pathway remains a viable strategy for antifungal development.
Standardized protocols for evaluating This compound sensitivity are essential for characterizing fungal responses and identifying resistance mechanisms. The most common approach involves discriminatory dose assays using solid or liquid media containing serial dilutions of this compound. For solid media assays, fungi are typically point-inoculated onto plates containing 0-10 μg/ml this compound and monitored for growth inhibition over several days [7]. In liquid medium assays, minimal inhibitory concentration (MIC) is determined as the lowest concentration that prevents visible growth, with this compound MICs for sensitive strains generally ranging from 0.3-1 μg/ml, while resistant strains grow at concentrations exceeding 20 μg/ml [4].
Disk diffusion assays provide an alternative method for assessing this compound sensitivity, particularly for rapid screening of multiple isolates. In this method, fungal conidia or spores are spread evenly on agar plates, and filter disks containing specified this compound concentrations are placed on the inoculated surface. After incubation, the diameter of the inhibition zone around each disk is measured, with larger zones indicating greater sensitivity [4]. For genetic screens, researchers have successfully employed chemical genomics approaches with Saccharomyces cerevisiae heterologously expressing HHK3 genes from pathogenic fungi, enabling high-throughput identification of genes that when deleted confer this compound resistance [1] [2].
Detecting Hog1 phosphorylation provides a direct measure of HOG pathway activation following this compound treatment. The standard protocol involves immunoblotting with phospho-specific antibodies that recognize dually phosphorylated (Thr-X-Tyr) Hog1. Typically, fungal cells are treated with this compound (0.5-5 μg/ml) for various durations (5 minutes to several hours), followed by rapid harvesting and protein extraction [1]. The transient nature of Hog1 phosphorylation under osmotic stress contrasts with the sustained phosphorylation observed under this compound treatment, which persists for several hours and contributes to its toxicity [1].
Transcriptional profiling offers a comprehensive view of this compound-induced changes in gene expression. RNA sequencing or microarray analysis is performed on fungal cultures treated with sublethal this compound concentrations (typically 0.1-1 μg/ml) for 1-4 hours. This approach has revealed that this compound upregulates hundreds of genes in an SskA- and HogA-dependent manner, including genes involved in glycerol biosynthesis, stress response, and secondary metabolism [7] [10]. For example, in Aspergillus nidulans, this compound-induced genes (FUGs) largely overlap with osmotic stress-responsive genes, though distinct subsets exist that may explain its unique toxicity [10].
Quantifying intracellular glycerol accumulation is crucial for evaluating this compound's cellular effects. The standard protocol involves treating fungal cells with this compound for 2-6 hours, followed by rapid harvesting and extraction of intracellular metabolites. Glycerol concentration is then determined enzymatically using glycerol kinase or through HPLC-based methods, with results typically expressed as μmol glycerol per mg dry weight or per 10^8 cells [4] [6]. This compound treatment generally increases glycerol concentrations 3- to 5-fold over basal levels, comparable to the effect of 1 M NaCl [4].
Assessing vesicular trafficking and vacuolar integrity provides insights into non-osmotic aspects of this compound toxicity. Fluorescence microscopy using vital dyes such FM4-64 for tracking endocytosis or Lucifer Yellow for assessing vacuolar morphology can reveal this compound-induced defects [1]. Additionally, fluorescence recovery after photobleaching (FRAP) assays with GFP-tagged membrane proteins can quantify rates of vesicular trafficking. These approaches have demonstrated that this compound causes vacuolar fragmentation and disrupts normal endocytic pathways, defects that can be suppressed by overexpression of CORVET complex components [1] [8].
Despite significant advances in understanding this compound's mechanism of action, several important research gaps remain. The precise molecular interaction between this compound and HHK3 requires further elucidation, particularly regarding whether this compound binds directly to the kinase or acts through intermediate metabolites like methylglyoxal as suggested by recent studies [2]. Additionally, the basis for the differential signaling through the SskA-SakA and Skn7 branches of the HOG pathway remains poorly understood, yet has profound implications for fungicidal activity [4].
The connection between HOG pathway hyperactivation and vesicle trafficking disruption warrants deeper investigation. While CORVET complex components clearly influence this compound sensitivity, the precise mechanisms linking HOG signaling to endosomal function remain obscure [1] [8]. Understanding this connection could reveal novel targets for combination therapies. Furthermore, the transcriptional reprogramming underlying this compound toxicity is only partially characterized, with potential roles for transcription factors beyond AtfA waiting to be discovered [10].
From a translational perspective, exploiting the fitness costs associated with this compound resistance represents a promising strategy for preventing resistance development in agricultural and clinical settings. Research should focus on identifying compounds that specifically exacerbate the vulnerabilities of resistant mutants, particularly their hypersensitivity to osmotic and oxidative stresses [7]. Additionally, the conservation of this compound's target and mechanism across diverse fungal pathogens suggests potential for repurposing this compound or developing derivatives for clinical use, though this requires careful assessment of selectivity and potential off-target effects in mammalian systems.
The fungicidal action of fludioxonil is initiated by its interaction with the group III hybrid histidine kinase (HHK), a key osmosensor in fungi [1] [2]. Under normal conditions, this kinase helps the fungus adapt to osmotic stress. However, this compound binding triggers a permanent, non-physiological activation of the entire HOG pathway [3] [4]. This results in the uncontrolled stimulation of glycerol biosynthesis and a massive influx of water, causing hyphal swelling and eventual cell rupture [3] [2]. The following diagram illustrates this signaling cascade:
Research in Aspergillus fumigatus indicates that the lethal effect requires two synergistic processes: the high internal osmotic pressure from glycerol accumulation, and a Skn7-dependent remodeling that weakens the cell wall, reducing its rigidity and making it susceptible to bursting under pressure [2].
Investigating this compound's effects involves specific protocols to measure glycerol accumulation, fungicide sensitivity, and resistance mutations.
| Assay Objective | Detailed Protocol Description | Key Measurements & Outcomes |
|---|---|---|
| Glycerol Quantification | Fungal strains are cultured in liquid medium with sub-lethal this compound doses or osmolytes (e.g., 1.2 M sorbitol). Internal glycerol concentration is measured using enzymatic assay kits that convert glycerol to a colored product, with absorbance measured spectrophotometrically [2]. | Internal glycerol concentration (e.g., mM per gram of biomass); comparison of levels between wild-type and mutant strains under treatment [2]. |
| Sensitivity Testing (EC₅₀) | Fungal mycelia or spores are placed on solid growth medium (e.g., Potato Dextrose Agar) containing a gradient of this compound concentrations. After incubation, radial growth is measured and compared to untreated controls [5]. | Effective concentration that inhibits 50% of growth (EC₅₀). Sensitive (FludS) isolates have EC₅₀ values as low as 0.03–0.04 μg/mL, while resistant (FludR) isolates can have EC₅₀ values > 1000 μg/mL [5]. |
| Whole-Genome Sequencing for Resistance | Genomic DNA is extracted from this compound-resistant mutants and their wild-type parent. Sequencing is followed by alignment to a reference genome to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) [3]. | Identification of missense mutations in the HHK gene (e.g., OS1 homolog) and other genes in the HOG pathway (e.g., OS2, OS4, OS5) [3] [5]. |
Laboratory-generated and field-derived this compound-resistant mutants often share common physiological traits, summarized below:
| Characteristic | Typical Observation in this compound-Resistant Mutants | Reference |
|---|---|---|
| Growth Rate | Significantly reduced radial mycelial growth on standard culture media. | [3] |
| Pathogenicity (Virulence) | Markedly attenuated. For example, lesion lengths on host plants can be reduced to less than 10% of those caused by the wild-type strain. | [3] |
| Osmotic Stress Sensitivity | Hypersensitive. Fail to grow on media supplemented with osmolytes like KCl, NaCl, sorbitol, or mannitol. | [3] |
| HOG Pathway Phosphorylation | Exhibit a decreased level of Hog1 phosphorylation in response to this compound. | [5] |
Resistance to this compound is primarily linked to mutations in genes encoding key components of the HOG pathway, which prevent its harmful hyperactivation.
Primary Target - Group III HHK (OS1): Most resistant mutants carry point mutations in the HHK gene. These often occur in the HAMP domain, which is critical for signal perception, and render the kinase unable to be activated by the fungicide [3] [5]. A study on Magnaporthe oryzae demonstrated that a single amino acid change (H736A) in the histidine kinase domain was sufficient to confer high resistance, showing this histidine residue is essential for this compound action [1].
Downstream Pathway Mutations: While less common, resistance can also arise from mutations in other HOG pathway genes. Documented examples in Fusarium graminearum field isolates include mutations in FgOs2 (the downstream MAPK) and FgOs4 (a MAPK kinase) [5].
The flowchart below shows the workflow for characterizing this compound-resistant fungal isolates, integrating the molecular and phenotypic assays:
The model below illustrates the established mechanism where fludioxonil targets a central metabolic enzyme, leading to methylglyoxal accumulation, signaling disruption, and lethal oxidative stress.
Figure 1: this compound triggers fungal cell death by inhibiting TPI, causing methylglyoxal accumulation that dysregulates the HOG pathway.
The proposed mechanism is supported by robust experimental data, with key methodologies and findings from foundational studies detailed in the table below.
Table 1: Key Experimental Evidence for the this compound-Methylglyoxal Mechanism
| Experimental Aspect | Findings & Significance |
|---|---|
| Key Experimental Model [1] [2] | Heterologous expression of Drk1 (a Group III HHK from Blastomyces dermatitidis) in Saccharomyces cerevisiae. This model engenders this compound sensitivity in an otherwise resistant yeast, proving the mechanism is dependent on the introduced HHK. |
| Critical Molecular Findings [2] | Cysteine 392 of Drk1 was identified as a key residue. A C392S mutation increased this compound resistance by one log, indicating this site is likely modified by MG to trigger the HHK's change in function. |
| Direct Biochemical Evidence [2] | This compound directly inhibited TPI enzyme activity *in vitro*. The treatment also caused TPI to release more MG, confirming TPI as the direct drug target that leads to MG accumulation. |
| Phenocopy Validation [2] | Treatment with exogenous methylglyoxal on yeast expressing Drk1 reproduced the effects of this compound, causing cell death without the fungicide present. This strongly supports MG as the critical cytotoxic intermediate. |
For researchers aiming to replicate or build upon these findings, the core methodologies are outlined below.
Table 2: Detailed Experimental Protocols from Foundational Studies
| Protocol Component | Detailed Methodology |
|---|
| Establishing the Model System [1] [2] | - Strain: Saccharomyces cerevisiae (lacks native Group III HHK).
The evidence confirms that this compound's primary action is not a direct inhibition of the HHK, but rather a manipulation of the kinase's natural role as a stress sensor [1] [2]. The accumulation of methylglyoxal creates a potent aldehydic stress signal that the HHK is wired to detect. This interaction, likely through cysteine modification, flips the HHK from its typical kinase function to a phosphatase, initiating the fatal misregulation of the HOG pathway [1].
This mechanism offers several potential avenues for antifungal drug development:
Fludioxonil, a phenylpyrrole fungicide derived from the natural antifungal compound pyrrolnitrin, represents a critically important agricultural and potential therapeutic antifungal agent with a unique mechanism of action targeting fungal-specific Group III Hybrid Histidine Kinases (HHKs). This technical review synthesizes current understanding of how this compound interacts with Group III HHKs to trigger lethal hyperactivation of the High Osmolarity Glycerol (HOG) pathway, ultimately resulting in fungal cell death through a combination of excessive glycerol accumulation, cell wall remodeling, and cellular swelling. The fungicide's novel mode of action – converting HHKs from kinases to phosphatases – and its specificity to fungal pathogens make it an invaluable tool for crop protection and a promising template for developing novel human antifungal therapeutics. Recent research has elucidated key aspects of this process, including the identification of triosephosphate isomerase as an upstream target and the critical role of methylglyoxal stress in signaling, while also characterizing resistance mechanisms that primarily involve mutations in HHK genes. This comprehensive analysis details the molecular mechanisms, experimental approaches, and research gaps in understanding this compound's interaction with Group III HHKs, providing researchers and drug development professionals with essential technical knowledge for advancing this promising antifungal target.
This compound is a synthetic phenylpyrrole fungicide developed from pyrrolnitrin, a natural antifungal metabolite produced by Pseudomonas pyrrocinia [1] [2]. It exhibits broad-spectrum activity against diverse fungal pathogens, making it valuable for agricultural applications including pre- and post-harvest crop protection [1] [3]. The significance of this compound extends beyond agriculture due to its potent activity against major human fungal pathogens such as Aspergillus fumigatus, Candida albicans, Blastomyces dermatitidis, and Cryptococcus neoformans [1] [4]. With only four major classes of antifungal drugs currently available and limited new treatments emerging, understanding this compound's mechanism provides critical insights for developing novel therapeutics against fungal infections that pose serious risks to immunocompromised patients [1].
Group III HHKs are fungal-specific signaling proteins absent in humans, making them appealing targets for antifungal development [1] [4]. These kinases are characterized by their unique domain architecture featuring multiple N-terminal HAMP domains (typically 5-7 repeats), followed by histidine kinase (HisKA), receiver (REC), and histidine phosphotransfer (HPt) domains [1] [3]. Structurally, HAMP domains function as signal transduction modules, while the C-terminal domains facilitate a multistep phosphorelay signaling mechanism [3].
In fungal stress response systems, Group III HHKs typically function as environmental sensors that regulate the HOG pathway under normal physiological conditions [1]. Under non-stress conditions, these kinases act as negative regulators of the HOG pathway through a phosphorelay system that maintains Hog1 (the terminal MAP kinase) in an unphosphorylated state [1] [2]. During osmotic stress, the phosphorelay is disrupted, leading to Hog1 phosphorylation and activation of protective cellular responses including glycerol production [1]. Most pathogenic fungi possess Group III HHKs, while Saccharomyces cerevisiae notably lacks them, making heterologous expression systems valuable for studying their function [1].
This compound exerts its fungicidal effect through a multistep process that begins with upstream cellular targeting and culminates in lethal hyperactivation of the HOG pathway. The currently understood signaling mechanism involves several key stages:
Primary Target Engagement: this compound directly inhibits triosephosphate isomerase (TPI), a glycolytic enzyme, leading to accumulation of methylglyoxal (MG), a highly reactive aldehydic compound [2].
Stress Signal Detection: Elevated methylglyoxal levels are detected by Group III HHKs, likely through modification of specific cysteine residues (particularly C392 in Drk1) [2].
Kinase-Phosphatase Conversion: The HHK undergoes a functional switch from a kinase to a phosphatase [1].
Phosphorelay Disruption: The HHK phosphatase dephosphorylates Ypd1, the histidine-containing phosphotransfer protein [1] [2].
Pathway Hyperactivation: Dephosphorylated Ypd1 leads to constitutive activation of the HOG pathway, resulting in Hog1 phosphorylation and nuclear translocation [1] [4].
Cellular Dysregulation: Persistent HOG signaling causes excessive glycerol production, cell wall remodeling, and ultimately cell swelling and rupture [4] [5].
Table 1: Key Components in this compound Signaling Mechanism
| Component | Role in this compound Mechanism | Functional Effect |
|---|---|---|
| Triosephosphate isomerase (TPI) | Upstream target | Inhibition increases methylglyoxal production [2] |
| Methylglyoxal (MG) | Signaling molecule | Reacts with HHK cysteine residues [2] |
| Group III HHK (Drk1, TcsC, Nik1, etc.) | Primary sensor | Converts from kinase to phosphatase [1] |
| Ypd1 | Phosphotransfer protein | Dephosphorylation enables HOG activation [1] [2] |
| Hog1/SakA | MAP kinase | Constitutively phosphorylated, drives glycerol synthesis [1] [4] |
| Skn7 | Response regulator | Mediates cell wall reorganization [4] [5] |
The following diagram illustrates the core signaling pathway through which this compound triggers fungal cell death:
This compound-induced signaling pathway leading to fungal cell death
The terminal events in this compound's mechanism involve cellular dysregulation triggered by persistent HOG pathway activation. This manifests through two synergistic processes: osmotic imbalance and structural fragility [4] [5]. Constitutive Hog1 activation drives excessive glycerol production, creating massive internal osmotic pressure [4]. Simultaneously, Skn7 activation mediates extensive cell wall reorganizations including increased chitin deposition, which paradoxically reduces cell wall rigidity [4] [5]. The combination of elevated internal osmotic pressure and compromised cell wall integrity leads to characteristic cellular ballooning, with hyphae swelling dramatically before ultimately rupturing [4] [5]. Transcriptional studies in Aspergillus fumigatus reveal that this compound treatment triggers multifaceted stress responses affecting ribosomal function, peroxisomal activity, iron homeostasis, and oxidative stress defense, further contributing to cellular collapse [5].
Resistance to this compound primarily occurs through mutations in Group III HHK genes that prevent the fungicide from inducing the kinase-to-phosphatase conversion [6] [3] [7]. These mutations typically manifest as amino acid substitutions in critical domains, with distinct patterns emerging across fungal species:
Table 2: Documented HHK Mutations Conferring this compound Resistance
| Fungal Species | HHK Protein | Resistance Mutations | Biological Cost |
|---|---|---|---|
| Penicillium chrysogenum | NikA | G693D, T1318P [8] | Variable fitness impacts |
| Penicillium oxalicum | NikA | T960S [8] | Reduced sporulation [7] |
| Magnaporthe oryzae | MoHik1 | H736A [3] | Osmosensitivity [3] |
| Fusarium oxysporum f. sp. melonis | FoOs1 | Various sequence changes [7] | Reduced growth under osmotic stress [7] |
| Aspergillus fumigatus | TcsC | Not specified | Severe osmosensitivity [4] |
Beyond point mutations, complete deletion of Group III HHK genes also confers resistance but typically imposes significant fitness costs [4] [7]. These costs manifest as increased sensitivity to osmotic stress (NaCl, KCl), reduced growth on various carbon sources, and impaired sporulation [7]. The substantial fitness penalties associated with HHK mutations likely explain why field resistance to this compound remains relatively rare despite decades of agricultural use [4] [3].
While most documented resistance involves HHK mutations, emerging evidence suggests alternative mechanisms exist. Some this compound-resistant isolates show no mutations in HHK coding sequences, indicating potential involvement of regulatory adaptations or mutations in other pathway components [7]. Additionally, toxicokinetic interactions may influence resistance development, as demonstrated by this compound's ability to inhibit CYP3A4 metabolism of other compounds [9]. However, these non-HHK resistance mechanisms remain less characterized and likely represent minor contributors compared to primary HHK mutations.
A cornerstone methodology for studying Group III HHK function involves heterologous expression in Saccharomyces cerevisiae, which naturally lacks Group III HHKs and is this compound-resistant [1] [2]. This system enables functional analysis of HHKs from pathogenic fungi in a well-characterized genetic background:
This approach demonstrated that heterologous expression of Drk1 in S. cerevisiae engenders this compound sensitivity and recapitulates the characteristic signaling dysregulation seen in pathogenic fungi [1] [2].
Comprehensive analysis of this compound mechanism requires integrated methodologies spanning genetic, biochemical, and omics approaches:
The experimental workflow below outlines a comprehensive approach to studying this compound-HHK interactions:
Comprehensive workflow for studying this compound-HHK interactions
Standardized protocols for evaluating this compound sensitivity enable cross-species comparisons and resistance monitoring:
Despite significant advances, critical knowledge gaps remain in understanding this compound's mechanism and optimizing its therapeutic potential:
Priority research areas include structural characterization of HHK transitions, identification of allosteric inhibitors targeting the phosphatase state, and development of combination therapies that exploit this compound-induced stress responses. The unique mode of action and fungal specificity of this compound continue to make it an invaluable tool for basic research and a promising template for novel antifungal development.
Fludioxonil is a broad-spectrum phenylpyrrole fungicide widely employed as a pre- and post-harvest treatment to control fungal diseases in various crops, particularly against Botrytis cinerea (gray mold) in fruits like cherries. With global sweet cherry production increasing from 1.9 to 2.32 million tons over recent years, the use of this compound has become crucial for preventing postharvest losses [1] [2]. However, concerns about its potential ecotoxicological effects on aquatic organisms and possible impacts on human health have highlighted the necessity for robust analytical methods to monitor its residues in food products [1]. This application note provides a detailed protocol for this compound residue analysis using high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. The method has been rigorously validated and applied to investigate the dissipation behavior and terminal residues of this compound in cherries, with additional assessment of dietary risk for consumers according to international standards [1] [2].
Optimal chromatographic separation of this compound was achieved using an HPLC system coupled with a triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode. This ionization mode was selected after comparative analysis revealed it provided higher precursor signal intensities and better fragmentation patterns compared to positive mode [1] [2]. The mobile phase consisted of a mixture of 0.2% acetic acid and 5 mM ammonium acetate in ultra-pure water, which significantly improved peak shapes and retention behaviors compared to using pure methanol or acetonitrile as dissolution media [1] [2].
The mass spectrometry parameters were carefully optimized to achieve maximum sensitivity and selectivity. The instrument was operated in multiple reaction monitoring (MRM) mode with two specific transitions for this compound: 247.0 → 180.1 m/z (qualitative ion) and 247.0 → 126.0 m/z (quantitative ion) [1]. These transitions provided reliable identification and quantification with a retention time of approximately 1.0 minute, significantly shorter than methods reported in previous studies where retention times ranged from 5-12.75 minutes, thereby enhancing analytical throughput when processing large sample batches [1] [2].
Table 1: Optimized HPLC-MS/MS Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| HPLC Column | C18 reversed-phase column |
| Mobile Phase | 0.2% acetic acid and 5 mM ammonium acetate in ultra-pure water |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Retention Time | 1.0 minute |
| Quantitative Transition | 247.0 → 126.0 m/z |
| Qualitative Transition | 247.0 → 180.1 m/z |
| Fragmentor Voltage | 160 V |
| Collision Energy | 3 eV (180.1), 10 eV (126) |
The QuEChERS method was employed for sample preparation due to its well-established advantages in pesticide residue analysis, including high recovery rates, precision, minimal solvent consumption, and compatibility with a wide range of pesticide compounds [1] [2]. The procedure began with homogenization of cherry samples, followed by extraction using acetonitrile as the primary solvent, which demonstrated superior extraction efficiency with minimal matrix interference compared to alternative solvents [1].
The extraction process was followed by a purification step using dispersive solid-phase extraction (d-SPE) with multiple sorbents to remove co-extractives and matrix interferences. The sorbent combination included:
This optimized purification approach significantly improved the signal-to-noise ratio (S/N) of the target analytes while minimizing the matrix effect, which was further addressed through the use of matrix-matched calibration standards for accurate quantification [1].
The developed HPLC-MS/MS method for this compound determination in cherries underwent comprehensive validation according to established analytical guidelines. The validation assessed linearity, accuracy, precision, sensitivity, and matrix effects to ensure reliability and reproducibility of results [1] [2].
Table 2: Method Validation Parameters for this compound in Cherries
| Validation Parameter | Result | Acceptance Criterion |
|---|---|---|
| Linearity (R²) | >0.99 | ≥0.99 |
| Accuracy (Recovery %) | 81-94% | 70-120% |
| Precision (RSD %) | 2.5-11.9% | ≤20% |
| Limit of Detection (LOD) | 0.005 mg/kg | - |
| Limit of Quantification (LOQ) | 0.01 mg/kg | - |
| Matrix Effect | Required matrix-matched calibration | - |
The method demonstrated excellent sensitivity with a limit of detection (LOD) of 0.005 mg/kg and limit of quantification (LOQ) of 0.01 mg/kg, sufficient to monitor this compound residues at levels well below the maximum residue limits (MRLs) established by regulatory bodies [1]. The linearity of the method was confirmed with a coefficient of determination (R²) greater than 0.99 across the calibrated range. Accuracy was verified through recovery experiments at various fortification levels, yielding results between 81-94%, which falls within the acceptable range for pesticide residue analysis. The precision of the method, expressed as relative standard deviation (RSD%), ranged from 2.5-11.9%, indicating good repeatability and intermediate precision [1] [2].
The validated method was successfully applied to investigate the residue levels and dissipation behavior of this compound in cherries obtained from four different geographical production areas. Cherry samples were treated with this compound according to good agricultural practices and analyzed at various time intervals to monitor the decline pattern of residue concentrations [1] [2]. The terminal residues of this compound detected in all cherry samples were below 5.00 mg/kg, which represents the maximum residue limit (MRL) recommended by the European Commission for this compound in cherries, indicating compliance with international regulatory standards [1].
The dissipation behavior of this compound in cherries was found to follow first-order kinetics, which is consistent with the degradation pattern observed for many pesticides in fruit matrices [1]. The calculated half-lives of this compound in cherries ranged between 33.7 and 44.7 days across the different production regions [1]. This relatively prolonged half-life indicates that this compound persists on cherries for a considerable duration post-application, which can be attributed to its chemical stability and the protective nature of the cherry fruit surface. The variation in half-lives among different geographical areas may be influenced by environmental factors such as temperature, humidity, and sunlight exposure, as well as differences in cherry cultivar characteristics and agricultural practices [1].
Compared to other fruits, the half-life of this compound in cherries is notably longer than that reported in blueberries, where half-lives of 12.7 and 16.3 days were observed in Emerald and Jewel varieties, respectively [3]. This discrepancy highlights the matrix-dependent degradation behavior of pesticides and underscores the importance of conducting residue studies on specific crop commodities.
The dietary risk assessment for this compound exposure through cherry consumption was conducted using the risk quotient (RQ) approach, which compares the estimated exposure to established toxicological reference values [1]. Based on Chinese dietary patterns and the terminal residue distributions observed in the study, the calculated risk quotient for this compound was 0.61% [1]. This value is significantly below the threshold of 100%, indicating that the long-term intake of this compound residues from treated cherries presents an acceptably low dietary risk to consumers [1].
This finding is consistent with other regulatory assessments. The European Food Safety Authority (EFSA) has established an acceptable daily intake (ADI) of 0.37 mg/kg body weight per day for this compound and concluded that the long-term exposure to this compound residues from various crops, including Florence fennel, accounted for only 20% of the ADI for the most vulnerable population (NL toddler) [4]. Similarly, the Environmental Protection Agency (EPA) has determined that aggregate exposure to this compound residues through food and drinking water presents a reasonable certainty of no harm to consumers [5]. The comprehensive risk assessment takes into account the established ADI and the lack of necessity for an acute reference dose (ARfD) due to this compound's low acute toxicity [4].
Homogenization: Representative cherry samples (approximately 1 kg) should be thoroughly homogenized using a food-grade blender until a consistent puree is obtained.
Extraction: Weigh 10.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile to the tube and vortex vigorously for 1 minute. Subsequently, add a extraction packet containing 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate. Immediately shake the tube vigorously for 1 minute to prevent aggregation of the salts.
Centrifugation: Centrifuge the tubes at 4000 rpm for 5 minutes at room temperature to achieve phase separation. The upper acetonitrile layer contains the extracted analytes.
Purification: Transfer 1 mL of the upper acetonitrile extract to a d-SPE tube containing 150 mg of MgSO₄, 25 mg of PSA, and 25 mg of C18. If analyzing pigmented matrices, include 5-10 mg of GCB to remove pigments. Vortex the mixture for 30 seconds.
Final Centrifugation: Centrifuge the d-SPE tubes at 4000 rpm for 5 minutes. Transfer the purified supernatant to an autosampler vial for HPLC-MS/MS analysis [1].
Instrument Setup: Configure the HPLC system with a C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 μm particle size) maintained at 40°C. The mobile phase should consist of (A) 0.2% acetic acid and 5 mM ammonium acetate in water and (B) methanol or acetonitrile. Use a gradient elution program as follows: 0-1 min: 50% B; 1-5 min: 50-95% B; 5-7 min: 95% B; 7-7.1 min: 95-50% B; 7.1-10 min: 50% B for re-equilibration. The flow rate should be set at 0.3 mL/min and the injection volume at 5 μL.
MS/MS Configuration: Operate the mass spectrometer in negative electrospray ionization mode with the following source parameters: drying gas temperature: 300°C; drying gas flow: 10 L/min; nebulizer pressure: 40 psi; sheath gas temperature: 350°C; sheath gas flow: 11 L/min; capillary voltage: 3500 V. Set the MRM transitions to 247.0 → 180.1 m/z (qualitative) and 247.0 → 126.0 m/z (quantitative) with fragmentor voltage at 160 V and collision energies of 3 eV and 10 eV, respectively [1] [2].
Quantification: Prepare a series of matrix-matched calibration standards by fortifying blank cherry extract with this compound at concentrations ranging from 0.001 to 1.0 mg/kg. Use the 247.0 → 126.0 m/z transition for quantification and the 247.0 → 180.1 m/z transition for confirmatory identification. The ratio of the two transitions should be within ±20% of that observed for the calibration standards for positive identification [1].
Calibration Curve: Construct a matrix-matched calibration curve by plotting the peak area of the quantitative transition against the corresponding concentration of this compound in the calibration standards. The correlation coefficient (R²) should be greater than 0.99 for acceptable linearity.
Sample Quantification: Calculate the concentration of this compound in unknown samples by comparing their peak areas to the calibration curve. Apply appropriate dilution factors if necessary.
Quality Control: Include procedural blanks, recovery samples (fortified at LOQ, 10xLOQ, and 50xLOQ), and duplicate samples in each analytical batch to ensure data quality. The recovery rates should fall within 70-120% with RSDs ≤20% [1].
Figure 1: Analytical Workflow for this compound Residue Analysis in Cherries
The chemical structure of this compound (4‐(2,2‐difluoro‐1,3‐benzodioxol‐4‐yl)‐1H‐pyrrole‐3‐carbonitrile) features a benzodioxole ring system connected to a pyrrole carbonitrile group, which contributes to its fungicidal activity and analytical properties [4].
Figure 2: Method Validation Parameters and Performance Characteristics
The established HPLC-MS/MS method using QuEChERS sample preparation provides a reliable, efficient, and sensitive approach for quantifying this compound residues in cherry matrices. The method validation demonstrates excellent performance characteristics with satisfactory linearity, accuracy, precision, and sensitivity meeting international standards for pesticide residue analysis [1] [2]. The application of this methodology to dissipation studies revealed that this compound follows first-order kinetics with half-lives ranging between 33.7-44.7 days in cherries, significantly longer than observed in other fruits like blueberries [1] [3].
Critically, the dietary risk assessment confirmed that this compound residues in cherries present an acceptably low risk to consumers, with a risk quotient of only 0.61%, well below the level of concern [1]. This comprehensive analytical approach provides regulatory agencies, researchers, and food safety professionals with a robust tool for monitoring this compound residues, supporting the establishment of science-based maximum residue limits, and ensuring the protection of consumer health while facilitating international trade of agricultural commodities.
The diagram below outlines the complete experimental procedure from sample preparation to final analysis.
This method provides high sensitivity and selectivity for this compound detection [1].
The established method has been validated for reliability in detecting this compound in cherries [1].
| Validation Parameter | Result / Value for this compound |
|---|---|
| Retention Time | ~1.00 min [1] |
| Linear Range | Up to 0.20 mg/L [3] |
| Linearity (R²) | > 0.99 [1] |
| Recovery (%) | 81 – 94% [1] |
| Precision (RSD%) | 2.5 – 11.9% [1] |
| Limit of Detection (LOD) | 0.005 mg/kg [1] |
| Limit of Quantification (LOQ) | 0.01 mg/kg [1] |
| Precursor Ion (m/z) | 247 [1] |
| Quantifier Ion (m/z) | 247 > 126 [1] |
| Qualifier Ion (m/z) | 247 > 180.1 [1] |
While HPLC-MS/MS is preferred, this compound can also be analyzed using Gas Chromatography with a Nitrogen Phosphorus Detector (GC-NPD). This method requires careful cleanup, potentially including a Solid-Phase Extraction (SPE) step with a silica cartridge, to manage matrix interference [5].
This compound is a broad-spectrum fungicide belonging to the phenylpyrrole class used as a seed treatment to protect against various fungal pathogens [1] [2] [3]. It ensures healthy germination and robust seedling establishment by controlling diseases like seed rot, seedling blight, and damping-off [2]. Its use contributes to uniform crop emergence, enhanced plant vigor, and can reduce the need for later foliar fungicide applications [2].
This compound's fungicidal activity stems from disrupting fungal cellular homeostasis, primarily through the hyperactivation of the High-Osmolarity Glycerol (HOG) pathway, a mitogen-activated protein kinase (MAPK) signaling cascade [4] [5]. The following diagram illustrates this process and its consequences.
This hyperactivation inhibits spore germination and triggers several cellular stresses that lead to fungal cell death [4] [5]. Key effects include:
This compound seed treatment is applied using coating, dressing, or pelleting techniques to ensure uniform coverage [7] [2]. The table below outlines target pathogens, crops, and example dosage recommendations.
Table 1: Pathogen Control, Crop Use, and Dosage Examples
| Target Pathogens | Applicable Crops | Example Formulation & Dosage |
|---|---|---|
| Fusarium spp., Rhizoctonia spp., Helminthosporium spp., Botrytis spp. [1] [2] | Cereals & Grains (wheat, corn, rice), Oilseeds & Pulses (soybeans, canola), Fruits & Vegetables, Turfgrass, Forestry seedlings [1] [7] [2] | This compound 4L ST: 4 lbs of active ingredient per gallon [1]. |
| Rice blight | Rice | This compound (25g/L) + Metalaxyl-M (37.5g/L) FS: 336-400 mL per 100kg of seeds [8]. |
| Soybean root rot | Soybeans | This compound (25g/L) + Metalaxyl-M (37.5g/L) FS: 300-400 mL per 100kg of seeds [8]. |
The process of treating seeds can be broken down into a standardized workflow, from preparation to sowing.
Key considerations for application:
While this compound is highly effective, resistance can develop. The primary resistance mechanism is linked to mutations in the FoOs1 gene, which codes for a group III histidine kinase [5]. Although cross-resistance with other major fungicide classes is not common, it is crucial to adhere to anti-resistance strategies [5].
From an environmental and safety perspective, this compound is persistent in soil and water and has shown toxic effects on non-target organisms in laboratory studies [6]. Its registration and use must comply with local regulations.
This compound seed treatment is a critical tool for modern agriculture, providing robust, broad-spectrum protection against key fungal pathogens. Its unique mode of action, excellent residual activity, and benefits for crop establishment make it valuable for integrated disease management. Adherence to recommended application protocols and resistance management strategies is essential for its sustainable and effective long-term use.
This compound is a broad-spectrum phenylpyrrole fungicide that has become a cornerstone treatment for controlling post-harvest diseases in a wide variety of fruit crops. Derived from the natural antibiotic pyrrolnitrin produced by Pseudomonas species, this compound was developed in 1993 with enhanced photostability and persistence compared to its parent compound [1]. The critical importance of this compound in modern agriculture stems from its exceptional efficacy against major post-harvest pathogens that cause significant economic losses worldwide. Post-harvest fungal decay results in the loss of approximately 45-55% of all fruits produced globally, representing a staggering 1.2-2 billion tons of wasted food annually [2]. In specific regions and crops, these losses can be even more devastating – for instance, mango orchards in Israel have experienced 30-40% losses due to stem-end rot alone [3].
The economic imperative for effective post-harvest treatments has made this compound an invaluable tool for fruit producers, packers, and distributors. Unlike many fungicides that are applied pre-harvest, this compound is primarily used post-harvest, typically through dipping, drenching, or spraying procedures applied directly before storage or transport [2]. This application timing provides several advantages: targeted protection during the vulnerable period between harvest and consumption, reduced environmental impact compared to field-applied fungicides, and the ability to use lower concentrations while maintaining high efficacy. The United States Environmental Protection Agency (EPA) has classified this compound as a reduced-risk fungicide due to its low toxicity to humans and the environment at recommended application rates [2].
This compound belongs to the benzodioxole class of compounds, characterized by a 2,2-difluoro-1,3-benzodioxole molecular structure with a 3-cyanopyrrol-4-yl group attached at position 4 [2]. It is formulated as a 23% w/v suspension concentrate (commercially known as Scholar 230SC) among other formulations [2]. The compound exhibits exceptional hydrophobicity and chemical stability, enabling prolonged protective activity on fruit surfaces [1]. These properties contribute to its extended residual control, reducing the need for repeated applications during extended storage or transport periods.
The precise mechanism of this compound's fungicidal activity has been the subject of ongoing research and scientific debate. Initially, the primary mode of action was believed to involve inhibition of fungal histidine kinases, particularly those associated with the high-osmolarity glycerol (HOG) pathway [1]. This pathway, which is unique to fungi, was thought to be hyperactivated by this compound, leading to excessive intracellular glycerol accumulation and consequent fungal cell lysis [1]. However, recent research has called this mechanism into question, with studies demonstrating that this compound retains efficacy even in fungal strains with deleted or modified HOG pathway components [1].
Emerging evidence suggests that this compound may primarily act through disruption of mitochondrial function, particularly by inhibiting respiratory complex I in the electron transport chain [1]. This inhibition leads to a cascade of cellular consequences, including:
This mechanism would align with this compound's origins from pyrrolnitrin, which was known to inhibit mitochondrial function [1]. The stress response activation may also explain why this compound demonstrates synergistic effects when combined with other stress-inducing treatments, including biological control agents and physical methods [4] [5].
Figure 1: Proposed Mechanisms of this compound Fungicidal Action. The diagram illustrates two potential pathways for this compound's activity: mitochondrial dysfunction (red) supported by recent evidence, and histidine kinase inhibition (blue) representing the traditional model. Both pathways ultimately converge on fungal cell death.
This compound demonstrates broad-spectrum efficacy against a wide range of economically significant post-harvest pathogens. Its activity encompasses fungi responsible for the majority of global post-harvest fruit losses, including Botrytis cinerea (gray mold), Penicillium species (blue and green molds), Alternaria alternata (black spot), Colletotrichum gloeosporioides (anthracnose), and various species causing stem-end rot including Lasiodiplodia theobromae [2] [3]. This wide pathogen spectrum makes this compound particularly valuable in commercial settings where multiple pathogens may be present simultaneously. Comparative studies have demonstrated that this compound often outperforms other commonly used post-harvest fungicides. For instance, in mango fruit, this compound showed superior efficacy against stem-end rot pathogens compared to prochloraz, which has been the traditional standard treatment [3].
Table 1: Efficacy of this compound Against Major Post-harvest Pathogens in Different Fruit Crops
| Fruit Crop | Target Pathogens | Effective Concentration | Application Method | Efficacy (%) | Citation |
|---|---|---|---|---|---|
| Apple | Penicillium spp., Botrytis spp. | 69-86.25 g a.i./100 L | Dipping, drenching | Significant control throughout 90-day storage | [2] |
| Mango | Lasiodiplodia theobromae (stem-end rot) | 300-600 ppm | Dipping | 85-95% reduction | [3] |
| Mango | Colletotrichum gloeosporioides | 300 ppm | Dipping | Complete inhibition of conidial germination | [3] |
| Pomegranate | General decay control | 400-600 mg/L | Dipping | Reduced browning index to 0.16-0.25 (vs 0.31 control) | [6] |
| Citrus | Penicillium digitatum (green mold) | 300-600 ppm | Dipping with sodium bicarbonate | Enhanced efficacy in combination | [7] |
| Cherry | Botrytis cinerea, general spoilage | Commercial formulation (Scholar) | Dipping | Comparable to biocontrol + MAP combination | [4] |
Table 2: Effect of Application Method on this compound Residues in Apples (Initial Deposit and Persistence)
| Application Method | Dose (g a.i./100 L) | Initial Residue (mg/kg) | Residue at 30 days (mg/kg) | Residue at 90 days (mg/kg) | Citation |
|---|---|---|---|---|---|
| Fruit dipping | 69 | 0.89 | 0.45 | 0.18 | [2] |
| Fruit dipping | 86.25 | 1.28 | 0.71 | 0.31 | [2] |
| Fruit drenching | 69 | 0.51 | 0.31 | 0.12 | [2] |
| Fruit drenching | 86.25 | 0.79 | 0.49 | 0.21 | [2] |
The data demonstrate that dipping applications consistently result in higher initial residue deposits compared to drenching (mist spray), though both methods provide effective protection throughout standard storage periods [2]. The persistence of this compound residues – detectable throughout the 90-day sampling period in apples – confirms its long-lasting protective activity, which is particularly valuable for fruits undergoing long-term storage or extended transport [2].
This compound is commercially available in various formulations, with 23% suspension concentrate (Scholar 230SC) being one of the most common for post-harvest treatments [2]. The selection of application method depends on fruit type, infrastructure capabilities, and specific target pathogens. The three primary application methods are:
For all application methods, proper solution maintenance is critical. Commercial operations should implement regular solution monitoring and replenishment to maintain effective concentrations, particularly when processing large volumes of fruit.
Apple Treatment Protocol:
Mango Treatment Protocol:
Pomegranate Treatment Protocol:
Citrus Treatment Protocol:
Figure 2: Standard Post-harvest Processing Workflow with this compound Treatment. The diagram illustrates the sequential steps in a typical post-harvest treatment line, with this compound application as the core fungicidal protection step, positioned after sanitation and thermal treatments but before waxing and packaging.
This compound demonstrates enhanced efficacy when combined with other treatment modalities, allowing for reduced fungicide concentrations while maintaining or improving disease control:
This compound with Shellolic Oligosaccharide: Patent CN107668194A describes a synergistic composition combining this compound with shellolic oligosaccharide for controlling post-harvest diseases in fruits and vegetables [5]. This combination reportedly allows for 30-50% reduction in this compound concentration while maintaining effective control against Botrytis cinerea and other pathogens [5]. The combination is prepared by mixing this compound (50-200 mg/L) with shellolic oligosaccharide (100-500 mg/L) in water, followed by fruit dipping for 1-2 minutes.
This compound with Sodium Bicarbonate: As mentioned in citrus protocols, the addition of 2-3% sodium bicarbonate creates an alkaline environment that enhances this compound's penetration and efficacy against citrus green mold [7]. This combination has become a standard commercial practice in many citrus packinghouses.
This compound with Biological Control Agents: Research has demonstrated that this compound treatment can be effectively complemented with antagonistic yeasts such as Pichia kudriavzevii and Metschnikowia pulcherrima [4]. When combined with modified atmosphere packaging, these integrated approaches can provide decay control comparable to this compound alone, potentially allowing for reduced chemical usage [4].
This compound in Fungicide Mixtures: Patent CN103271144B describes complex fungicidal mixtures containing this compound combined with pyrimethanil, prochloraz, and biguanide compounds [8]. These mixtures are designed to broaden the spectrum of activity and manage resistance development.
Despite its classification as a reduced-risk pesticide by the EPA, emerging research has raised questions about this compound's safety profile. Studies indicate that this compound may disrupt hepatic, endocrine, and neurological systems in mammalian models [1]. Of particular concern is its potential to induce oxidative stress in non-target organisms, possibly through mechanisms similar to its fungicidal activity [1]. These findings have prompted calls for re-evaluation of this compound's safety, with some researchers noting that the absence of a firmly established mechanism of action warrants caution [1].
The toxicological uncertainties are especially relevant for post-harvest applications, where the treatment is applied directly to the edible portion of the crop close to consumption. However, it is important to note that regulatory agencies have established tolerance limits for this compound residues based on extensive toxicological testing. The debate highlights the need for continued research into this compound's effects on mammalian systems and potential human health impacts.
Understanding residue dynamics is essential for both regulatory compliance and safety assurance. Residue studies in apples provide comprehensive data on this compound persistence:
Table 3: Maximum Residue Limits (MRLs) and Comparative Residue Data for this compound in Fruits
| Fruit Type | Application Rate | Application Method | Pre-harvest Interval (PHI) | Maximum Residue Limit (MRL) | Typical Residue at Harvest | Citation |
|---|---|---|---|---|---|---|
| Apple | 69-86.25 g a.i./100 L | Post-harvest dip | Not applicable (post-harvest) | Varies by country | 0.18-0.31 mg/kg at 90 days | [2] |
| Pomegranate | 400-600 mg/L | Post-harvest dip | Not applicable | Varies by country | Not specified in studies | [6] |
| Mango | 300-600 ppm | Post-harvest dip | Not applicable | Varies by country | Not specified in studies | [3] |
The regulatory landscape for this compound is evolving in response to new safety data and the phase-out of alternative fungicides. The compound remains approved for post-harvest use in numerous countries, but researchers should monitor several key developments:
Despite nearly three decades of widespread use, documented resistance to this compound in field populations of post-harvest pathogens remains relatively rare [1]. This is somewhat surprising given the single-site mode of action and extensive use patterns. However, laboratory studies have demonstrated that resistance can be induced through mutagenesis, typically involving mutations in genes related to the HOG pathway [1]. The potential for resistance development necessitates proactive management strategies:
Several promising alternatives and complements to this compound are emerging from recent research:
Biological Control Agents: Antagonistic yeasts such as Pichia kudriavzevii and Metschnikowia pulcherrima have demonstrated efficacy comparable to this compound when combined with modified atmosphere packaging in cherries [4]. These biocontrol agents work through multiple mechanisms including competition for nutrients, space, and induction of host defense responses.
Shellolic Oligosaccharide Combinations: As mentioned previously, the combination of this compound with shellolic oligosaccharide allows for reduced fungicide concentrations while maintaining efficacy [5]. This approach exemplifies the trend toward "green" formulations that reduce chemical load while maintaining protection.
Physical Treatments: Hot water treatments, controlled atmosphere storage, and UV-C irradiation continue to be important components of integrated management programs that can reduce this compound dependence [7].
Plant-Derived Antimicrobials: Essential oils, plant extracts, and natural compounds show potential as complementary treatments, though their commercial application remains limited due to issues with consistency, odor transfer, and registration [7].
This compound remains a highly effective tool for managing post-harvest diseases in fruits, with proven efficacy against a broad spectrum of pathogens, favorable residue profiles, and flexibility in application methods. However, the evolving regulatory landscape, emerging safety questions, and consumer preferences are driving increased interest in integrated approaches that reduce reliance on synthetic fungicides alone. Future research should focus on:
The protocols and data summarized in this document provide researchers and industry professionals with evidence-based guidance for implementing effective this compound treatments while highlighting areas requiring further investigation. As the global community works toward reducing food waste while ensuring food safety, this compound and its integrated application will continue to play a crucial role in sustainable fruit production and distribution systems.
This compound is a broad-spectrum phenylpyrrole fungicide widely employed in agricultural systems for controlling fungal diseases in vegetables, fruits, and cereals. Derived from the natural antibiotic pyrrolnitrin, this fungicide is characterized by its persistence in environmental matrices and has been detected in agricultural soils, water bodies, and even indoor dust environments. This compound functions by disrupting fungal osmoregulation through hyperactivation of the high osmolarity glycerol (HOG) signaling pathway, ultimately leading to fungal cell death. Despite its specific antifungal mode of action, growing evidence indicates potential non-target effects on soil invertebrates and aquatic organisms, raising concerns about its ecological safety [1] [2] [3].
The environmental fate of this compound is of particular concern for soil ecosystems. As a hydrophobic organic compound (log Kow = 4.12), this compound tends to partition to soil organic matter and sediments upon application, where it may persist and potentially affect non-target soil organisms. Recent monitoring studies have revealed that this compound is frequently detected in agricultural soils as part of complex pesticide mixtures, with concentrations varying based on application patterns and seasonal factors [4]. This persistence, combined with its widespread use in over 900 agricultural products, necessitates thorough ecotoxicological assessment to understand its potential impacts on soil ecosystem functioning and biodiversity [2].
Soil nematodes represent an excellent model system for assessing soil ecotoxicity due to their abundant presence in virtually all soil ecosystems, their diverse feeding habits (bacterivores, fungivores, herbivores, omnivores, and predators), and their key positions in soil food webs. As nematodes participate in essential ecosystem processes such as organic matter decomposition, nutrient mineralization, and microbial community regulation, they serve as sensitive indicators of soil health and ecosystem functioning. The relatively short generation times of many nematode species facilitate the observation of toxic effects across multiple generations in laboratory settings, while their well-characterized biology enables researchers to link biochemical responses to higher-level ecological effects [5] [6].
From a practical perspective, nematodes offer several advantages for standardized ecotoxicity testing. The availability of established protocols for both single-species tests and community-level assessments provides a robust framework for generating comparable data across different laboratories and studies. Furthermore, the differential sensitivity of various nematode taxa to environmental stressors allows for the calculation of informative ecological indices, such as the Maturity Index (MI) and Enrichment Index (EI), which can reflect disturbance impacts on soil ecosystems. These indices can detect subtle changes in nematode community structure that often precede more obvious ecological impacts, making nematodes valuable early warning indicators of soil ecosystem stress [5] [6].
The single-species toxicity test using Caenorhabditis elegans follows the ISO 10872 standard for assessing chemical effects on nematode reproduction and development. Begin by preparing artificial soil according to ISO specifications, which consists of 70% quartz sand, 20% kaolinite clay, and 10% finely ground sphagnum peat, with calcium carbonate added to adjust the pH to 6.0 ± 0.5. For testing this compound, prepare a stock solution in an appropriate solvent (e.g., acetone or ethanol) and spike it into the artificial soil to achieve a concentration series spanning environmentally relevant levels. Include a solvent control and untreated control in your experimental design to account for any potential solvent effects [7] [8].
Synchronize a population of C. elegans (wild-type N2 strain) using standard bleaching protocols to obtain age-synchronized larvae. Inoculate each test soil with approximately 100 L1-stage larvae and maintain the tests at 20°C ± 1°C in the dark for 96 hours. After the exposure period, extract the nematodes using a Baermann funnel technique and transfer the collected nematodes to a counting slide. Fix the nematodes with gentle heat and count the total number of individuals per replicate under a stereomicroscope at 40-50× magnification. Calculate the reproduction inhibition relative to the control treatment to determine effect concentrations (ECx values) through regression analysis [5] [8].
Outdoor microcosms provide a bridge between standardized single-species tests and full-scale field studies by allowing the assessment of chemical effects on natural nematode communities under more realistic environmental conditions. Establish microcosms using intact soil cores collected from appropriate habitats (e.g., agricultural fields, grasslands) to preserve the natural soil structure and indigenous biological communities. For this compound testing, spike the soil cores with a concentration series that includes both environmentally relevant concentrations and higher levels to establish dose-response relationships. Recommended concentration ranges based on published studies include 75-600 mg this compound/kg soil dry weight for single applications, though lower concentrations may be appropriate for chronic exposure scenarios [5].
Maintain the microcosms under natural environmental conditions (temperature, light, precipitation) with appropriate irrigation to simulate field moisture conditions. Monitor nematode communities at multiple time points (e.g., 0, 7, 14, 28, and 56 days after application) to capture both immediate and delayed responses. At each sampling interval, collect soil samples from each microcosm and extract nematodes using a modified Cobb sieving and decanting method followed by sucrose centrifugation. Identify nematodes to genus or species level when possible, and assign them to trophic groups (bacterivores, fungivores, herbivores, omnivores, predators) and colonizer-persister (c-p) classes for calculation of ecological indices [5] [6].
The following diagram illustrates the comprehensive workflow for assessing this compound toxicity using nematode models, integrating both single-species and community-level approaches:
The diagram below illustrates the current understanding of this compound's cellular mechanism of action and its impacts on nematode biology:
Table 1: Summary of this compound toxicity values for nematodes in different test systems
| Test System | Endpoint | Effect Concentration | Experimental Conditions | Reference |
|---|---|---|---|---|
| C. elegans (single species) | Reproduction (EC50) | 209.9 mg/kg soil dw | Artificial soil, 96-h exposure | [5] |
| C. elegans (single species) | Reproduction (NOEC) | 63.0 mg/kg soil dw | Artificial soil, 96-h exposure | [5] |
| Nematode community (microcosm) | Maturity Index (MI25) | Significant effects at 14.3 mg/kg dw | Outdoor microcosms, field-collected sediment | [5] |
| Nematode community (microcosm) | Enrichment Index (EI) | Significant effects at 62.4 mg/kg dw | Outdoor microcosms, field-collected sediment | [5] |
| Nematode community (microcosm) | Community composition | No effects up to 39.9 mg/kg dw | Outdoor microcosms, natural communities | [8] |
The data generated from nematode toxicity tests can be directly applied to ecological risk assessment of this compound in soil environments. For preliminary risk characterization, the Predicted No Effect Concentration (PNEC) for nematodes can be derived by applying an appropriate assessment factor to the most sensitive endpoint from standardized tests. Research indicates that applying an assessment factor of 10 to the C. elegans 96-h EC10 yields a Tier-1 Risk Assessment Concentration (RAC) for nematodes of 7.99 mg this compound/kg dry artificial sediment, which proved protective for nematode communities in microcosm studies [8].
When interpreting results, consider that community-level responses often manifest at concentrations lower than those affecting individual-level endpoints in single-species tests. For this compound, trait-based indices such as the Maturity Index and Enrichment Index have demonstrated sensitivity to concentrations approximately one order of magnitude lower than those affecting reproduction in C. elegans [5]. This highlights the importance of incorporating community-level assessments and sublethal endpoints in comprehensive ecotoxicity evaluations, as they may provide earlier indicators of ecosystem stress than traditional single-species endpoints.
The application of nematode-based ecotoxicity testing for this compound provides valuable insights into the potential non-target effects of this widely used fungicide on soil ecosystems. The integration of standardized single-species tests with more environmentally realistic model ecosystem approaches offers a robust framework for detecting effects across multiple levels of biological organization, from biochemical responses to population-level impacts and community restructuring. Current evidence indicates that this compound can significantly affect nematode communities at environmentally relevant concentrations, with particular sensitivity observed for ecological indices that reflect the structure and function of soil food webs.
Future methodological developments should focus on enhancing the mechanistic understanding of this compound toxicity in nematodes, particularly through the incorporation of molecular endpoints such as gene expression profiling and biomarker development. Additionally, there is a need to better understand the long-term implications of repeated this compound applications on soil ecosystem functioning and the potential for recovery following exposure. As agricultural practices continue to evolve, nematode-based ecotoxicity testing will remain an essential component of comprehensive environmental risk assessment for pesticides, providing critical data to support sustainable use patterns that protect soil biodiversity and ecosystem services.
Fusarium head blight (FHB), primarily caused by the assomycete fungus Fusarium graminearum, represents one of the most economically devastating diseases affecting small grain cereals worldwide. The pathogen not only causes significant yield losses but also contaminates grains with mycotoxins such as deoxynivalenol (DON) and zearalenone (ZEA), which pose serious threats to human and animal health. Chemical control through fungicides remains a cornerstone of integrated FHB management strategies, with the phenylpyrrole fungicide This compound emerging as an important option registered for FHB control in several countries, including China. [1] [2]
The unique mode of action of this compound involves over-stimulation of the high osmolarity glycerol (HOG) pathway, a key mitogen-activated protein kinase (MAPK) signaling cascade in fungi. This overstimulation leads to excessive glycerol accumulation, hyphal swelling, and eventual cell bursting. However, with increasing use of this fungicide, resistance development has become a concern. Recent studies have documented the emergence of this compound-resistant (FludR) F. graminearum field isolates in China, highlighting the urgent need for systematic resistance monitoring and management protocols. These application notes provide comprehensive methodologies for monitoring this compound resistance in F. graminearum populations, elucidating underlying molecular mechanisms, and implementing science-based management strategies. [2] [3]
Monitoring studies conducted in Chinese wheat production regions have revealed that This compound resistance is currently at an emerging but limited stage. In 2020, a comprehensive survey identified only 6 this compound-resistant isolates from 2,910 F. graminearum isolates tested, representing a resistance frequency of approximately 0.2%. These resistant isolates were detected in Jiangsu, Anhui, and Henan provinces, where this compound has been used for FHB control with one or two applications per season. The resistance factors (RF) observed in these field isolates ranged from 170.73 to >1,000, indicating significant reductions in sensitivity. Interestingly, no resistance to this compound was detected in Fusarium pseudograminearum populations from Hebei Province, suggesting potential pathogen-specific differences in resistance development. [2] [4]
Table 1: this compound Resistance Classification for Fusarium graminearum
| Sensitivity Category | EC50 Range (μg/mL) | Resistance Factor (RF) | Field Prevalence |
|---|---|---|---|
| Sensensitive (FludS) | 0.03 - 0.04 | 1 | >99% of population |
| Moderately Resistant | 0.05 - 50 | 1.7 - 1,667 | Rare |
| Highly Resistant | 171 - >1,000 | >5,000 | Extremely rare |
| Ultra-high Resistant | >100 | >400,000 | Laboratory mutants only |
The baseline sensitivity of field populations to this compound has been established through extensive monitoring. For F. graminearum, the mean EC50 values for sensitive isolates typically range between 0.03-0.04 μg/mL, while for the related species F. pseudograminearum, the baseline sensitivity mean EC50 was determined to be 0.021 ± 0.003 μg/mL. These values provide critical reference points for detecting shifts in population sensitivity and identifying resistant isolates in monitoring programs. The occurrence of resistant mutants with EC50 values exceeding 100 μg/mL, representing resistance factors >400,000, has been reported in laboratory settings but not yet in field conditions, though recent research has identified structural variations in field isolates that could potentially lead to such extreme resistance levels. [2] [4] [5]
Collection of diseased samples should be performed during the heading to filling stages of wheat development (typically late April to May in the Northern Hemisphere) when FHB symptoms are most apparent. Samples should include infected wheat heads showing characteristic bleaching and pink-orange sporodochia, as well as crop residues bearing fungal perithecia. A minimum of 30 isolates should be collected per geographical region, with sampling sites separated by at least 2 km to ensure population diversity. Isolates are obtained by directly plating surface-disinfested tissues onto selective media or by inducing sporulation in moist chambers. [2] [4]
Single-spore isolation is essential to ensure genetic purity of isolates. This is achieved by suspending spores in sterile distilled water, diluting to approximately 100 spores/mL, and spreading 100 μL aliquots on water agar plates. After 24 hours of incubation at 25°C, individual germinated spores are transferred to potato dextrose agar (PDA) slants and maintained at 4°C for long-term storage. Species identification should be confirmed using molecular markers such as primers Fp1-1 and Fp1-2 for F. pseudograminearum or translation elongation factor 1α (TEF1-α) sequencing for F. graminearum species complex identification. [4]
The microtiter broth dilution method provides a reliable approach for high-throughput sensitivity testing. Prepare stock solution of technical-grade this compound (98% purity) in methanol at 10,000 μg/mL and store at -20°C. Create a concentration series (e.g., 0, 0.001, 0.01, 0.1, 1, 10 μg/mL) in potato dextrose broth (PDB) in 96-well microtiter plates, ensuring proper dilution so that the methanol concentration does not exceed 1% in any treatment. [2] [4]
Inoculation and incubation should be performed by adding 100 μL of a conidial suspension (1×10⁵ spores/mL) to each well. Include three replicates for each concentration and negative controls (medium only). Incubate plates at 25°C for 48-72 hours without shaking. Measure mycelial growth spectrophotometrically at 595 nm or visually assess growth inhibition. Calculate the effective concentration for 50% inhibition (EC50) using probit analysis or nonlinear regression models with appropriate statistical software. [2]
Table 2: Interpretation of this compound Sensitivity Test Results
| EC50 Value (μg/mL) | Resistance Status | Monitoring Recommendation |
|---|---|---|
| <0.1 | Sensitive | Continue routine monitoring |
| 0.1 - 1.0 | Reduced sensitivity | Increase monitoring frequency |
| >1.0 | Resistant | Implement management actions |
| >50 | High resistance | Evaluate alternative chemistries |
Comprehensive fitness characterization is essential for understanding the potential persistence and spread of resistant genotypes. Evaluate mycelial growth rates by inoculating 5-mm mycelial plugs onto the center of PDA plates and measuring colony diameter after 3 days at 25°C. Assess conidiation capacity by growing isolates in mung bean broth (MBL) for 5-7 days on a shaker (150 rpm) and counting spores using a hemocytometer. Determine pathogenicity through point inoculation of wheat heads at early anthesis or by inoculating wheat seedlings, measuring lesion development over 7-21 days. [2] [6]
Evaluate osmotic sensitivity by comparing growth on PDA amended with 0.5 M NaCl, 0.5 M MgCl₂, 0.5 M glucose, or 0.5 M mannitol. Resistant mutants often exhibit increased osmotic sensitivity, which represents a fitness cost that may limit their competitiveness in the absence of fungicide selection pressure. Compare these parameters between resistant isolates and sensitive reference strains to determine the magnitude of any fitness penalties. [2] [7]
The high osmolarity glycerol (HOG) pathway represents the primary signaling cascade targeted by this compound. Under normal conditions, this pathway regulates adaptation to osmotic stress through controlled glycerol synthesis. This compound hyperactivates this pathway, leading to excessive glycerol accumulation and cell death. Resistance typically arises through mutations in key pathway components that prevent fungicide-induced activation while impairing osmotic adaptation. [3]
Diagram 1: HOG Pathway and this compound Resistance Mechanisms in Fusarium graminearum. The diagram illustrates the normal HOG-MAPK signaling pathway (blue arrows), this compound's site of action (yellow arrows), and documented resistance mechanisms (red arrows). Structural variations in FgOs1 and FgPtp3 overexpression represent the primary resistance mechanisms identified in field and laboratory mutants.
Molecular characterization of this compound-resistant isolates has identified several mutations in key components of the HOG pathway. The most significant mutations occur in FgOs1, a group III histidine kinase that acts as an osmosensor. Recent research has identified two major structural variation types in field isolates from China: a deletion spanning the HAMP2-HAMP3 domains and a deletion covering the HisKA-HATPase_c domains. These structural variations confer ultrahigh resistance (EC50 > 100 μg/mL; RF > 4000) without disrupting FgOs1 transcription or translation, representing a novel field resistance mechanism. [5]
Additional mutations have been documented in other HOG pathway components, including FgOs2 (MAPKKK), FgOs4 (MAPKK), and FgOs5 (MAPK Hog1). Sequencing of these genes in resistant isolates is essential for comprehensive resistance monitoring. The molecular diagnostic protocol involves extracting genomic DNA from mycelia using standard CTAB methods, amplifying target genes with specific primers, and sequencing the products. Key mutation hotspots in FgOs1 include the HAMP domains, while mutations in FgOs2, FgOs4, and FgOs5 tend to cluster in conserved kinase domains. [2] [8]
Beyond target-site mutations, alternative resistance mechanisms have been identified in laboratory mutants. Overexpression of FgPtp3, a tyrosine protein phosphatase, has been shown to confer this compound resistance by inhibiting the phosphorylation of FgHog1. Transcriptome analysis of this compound-resistant strains has revealed that FgPtp3 overexpression significantly suppresses FgHog1 phosphorylation and disrupts signal transmission in the HOG-MAPK pathway. This mechanism represents a regulatory adaptation rather than a direct target-site mutation and highlights the complexity of resistance development. [9]
Implement strategic fungicide rotation by alternating this compound with fungicides from different cross-resistance groups. Monitoring studies have demonstrated no positive cross-resistance between this compound and phenamacril, carbendazim, tebuconazole, pyraclostrobin, or pydiflumetofen. However, positive cross-resistance has been observed with dimethachlon and cyprodinil, indicating these combinations should be avoided in rotation programs. [2] [6] [7]
Adhere to application best practices including:
Establish a systematic resistance monitoring program with annual sensitivity screening of at least 50-100 isolates per major wheat production region. Focus collection efforts on areas with intensive this compound usage and include baseline sensitivity assessments for comparison. The monitoring program should incorporate both phenotypic screening (in vitro sensitivity assays) and molecular characterization (genetic analysis of HOG pathway components) to detect resistance early and understand its genetic basis. [2] [4]
Table 3: Comprehensive this compound Resistance Risk Assessment
| Risk Factor | Risk Level | Evidence | Management Implications |
|---|---|---|---|
| Resistance Development | Low to Medium | 0.2% field resistance frequency after several years of use | Continue monitoring with vigilance |
| Fitness Penalty | High | Reduced growth, sporulation, pathogenicity, and osmotic sensitivity in resistant mutants | Resistance may not persist without selection pressure |
| Cross-Resistance | Limited | No cross-resistance with major fungicide groups except dimethachlon | Suitable for rotation with multiple chemistries |
| Resistance Stability | Variable | Some resistant mutants show stable resistance despite fitness costs | Monitor for compensatory mutations that restore fitness |
Document and report resistance occurrences through appropriate channels, such as the Fungicide Resistance Action Committee (FRAC) reporting system, to facilitate coordinated management responses. Maintain long-term sensitivity databases to track population shifts and evaluate the effectiveness of resistance management strategies over time. [1]
This compound remains a valuable tool for FHB management despite the emergence of resistance in field populations of F. graminearum. The current resistance frequency remains low (0.2%), and resistant isolates exhibit significant fitness penalties, potentially limiting their spread in natural populations. However, the identification of structural variations in FgOs1 that confer ultrahigh resistance without disrupting gene expression represents a concerning development that warrants close monitoring. [5] [2]
Future resistance management should emphasize integrated approaches combining chemical control with cultural practices (crop rotation, residue management) and host resistance. Research priorities should include developing rapid molecular diagnostics for detecting resistance mutations in field populations, elucidating the potential for compensatory mutations that restore fitness in resistant genotypes, and investigating novel fungicide combinations that may delay resistance development. Through vigilant monitoring and science-based management strategies, the utility of this compound for FHB control can be preserved while minimizing the evolution and spread of resistance in Fusarium graminearum populations. [1] [10]
This compound is a broad-spectrum phenylpyrrole fungicide derived from the natural antibiotic pyrrolnitrin produced by Pseudomonas species. It has become a crucial tool in managing economically significant fungal pathogens across various crops, particularly against necrotrophic fungi such as Botrytis cinerea (gray mold), Penicillium expansum (blue mold), and various Fusarium species. The primary mode of action of this compound involves disruption of fungal osmoregulation through overstimulation of the high osmolarity glycerol (HOG) pathway, specifically targeting group III hybrid histidine kinases (Os1 homologs) in the osmotic signal transduction cascade. This overstimulation leads to excessive glycerol accumulation, hyphal swelling, and eventual cell bursting, making it highly effective against a broad spectrum of fungal pathogens.
The determination of the effective concentration 50 (EC50) value—the concentration that inhibits 50% of fungal growth—serves as a fundamental metric in plant pathology for monitoring fungicide sensitivity, establishing baseline sensitivity profiles, and detecting shifts in fungal populations toward resistance. This protocol details standardized methodologies for evaluating this compound sensitivity across various fungal pathogens, incorporating current research findings and resistance monitoring strategies to assist researchers and disease management professionals in maintaining fungicide efficacy.
Table 1: Baseline Sensitivity of Various Fungal Pathogens to this compound
| Fungal Pathogen | Host Crop | Number of Isolates | EC50 Range (μg/mL) | Mean EC50 (μg/mL) | Reference |
|---|---|---|---|---|---|
| Botrytis cinerea | Tomato | 187 | Not specified | 34.76% resistant isolates* | [1] |
| Fusarium pseudograminearum | Wheat | 71 | 0.0165-0.1719 | 0.0613 ± 0.0347 | [2] |
| Corynespora cassiicola | Cucumber | 170 | 0.082-0.539 | 0.207 ± 0.0053 | [3] |
| Penicillium expansum | Apple | 120 | 0.011-0.068 | 0.020 | [4] |
| Alternaria alternata | Citrus | 48 | All sensitive | Not specified | [5] |
| Fusarium oxysporum f. sp. melonis | Melon | 11 | Strong inhibition at low concentrations | Not specified | [6] |
Note: [1] reported 34.76% of isolates were resistant to this compound (19.25% highly resistant, 15.51% moderately resistant) using discriminatory concentrations rather than EC50 values.
The sensitivity variation observed across fungal species highlights the importance of establishing pathogen-specific baseline values before implementing this compound in new cropping systems. The significant resistance percentage reported in Botrytis cinerea populations from Shanghai Province (34.76%) underscores the selection pressure exerted by repeated fungicide applications and necessitates rigorous resistance monitoring programs in field conditions [1]. In contrast, the consistent sensitivity observed in Corynespora cassiicola populations (EC50 range: 0.082-0.539 μg/mL) with a unimodal distribution suggests the absence of resistant subpopulations in Liaoning, China, indicating this compound remains a viable option for managing cucumber corynespora leaf spot in this region [3].
Medium Preparation: Prepare PDA medium amended with this compound at a series of concentrations. For initial screening of Botrytis cinerea, use discriminatory concentrations of 10 and 100 μg/mL to categorize isolates as sensitive (S), moderately resistant (MR), or highly resistant (HR) [1]. For precise EC50 determination, use a concentration series such as 0, 0.01, 0.1, 0.5, 1, 10, 50, and 100 μg/mL [1]. Include solvent-only controls with equivalent DMSO concentrations.
Inoculum Preparation and Plating: Harvest mycelial plugs (5 mm diameter) from the actively growing margin of 3-day-old colonies using a sterile cork borer [1] [2]. Invert plugs and place one in the center of each amended PDA plate. For each isolate and concentration, prepare three replicate plates [1].
Incubation and Data Collection: Incubate plates at optimal growth temperature for the target pathogen (typically 17-25°C) in darkness [1] [2]. Measure two perpendicular diameters of each colony after 3-5 days when controls approach full plate coverage. Calculate average colony diameter for each replicate and subtract the inoculum plug diameter (5 mm) to determine radial growth.
EC50 Calculation: Calculate percent growth inhibition relative to solvent controls for each concentration. Use statistical software (e.g., R, SPSS) to fit log-probit regression or non-linear regression models to the inhibition data. The EC50 represents the fungicide concentration that provides 50% inhibition of mycelial growth.
Figure 1: Experimental workflow for determining this compound EC50 values using mycelial growth inhibition assay
This compound resistance develops primarily through mutations in genes encoding components of the osmotic stress response pathway, particularly the group III hybrid histidine kinase (Os1). Research across multiple fungal pathogens has identified specific amino acid substitutions associated with resistance phenotypes:
The molecular basis of this compound action and resistance involves the fungicide's interaction with the osmotic regulation system in fungal cells. This compound overstimulates the high osmolarity glycerol (HOG) pathway, a mitogen-activated protein kinase (MAPK) signal transduction system responsible for osmoregulation. Under normal conditions, this pathway activates glycerol production to maintain turgor pressure under hyperosmotic stress. This compound hyperactivates this pathway, leading to excessive glycerol accumulation, hyphal swelling, and cell bursting. Resistance-conferring mutations in Os1 histidine kinase prevent this overstimulation, rendering the fungicide ineffective [9].
Figure 2: Molecular mechanism of this compound action and resistance development in fungal pathogens
Based on resistance patterns observed across multiple pathosystems, the following management strategies are recommended to preserve this compound efficacy:
Establish Baseline Sensitivity: Before implementing this compound in new cropping systems or regions, determine baseline sensitivity for the target pathogen using the methods described in Section 3. This enables detection of subsequent sensitivity shifts. For example, baseline sensitivity for Fusarium pseudograminearum was established at 0.0613 ± 0.0347 μg/mL in Hebei Province, China [2].
Implement Regular Monitoring: Conduct annual sensitivity monitoring using discriminatory doses or full EC50 assays for high-risk pathogens. In Botrytis cinerea, where resistance frequency reached 34.76% in Shanghai populations, regular monitoring is essential for effective resistance management [1].
Apply Anti-Resistance Strategies: Use this compound in mixture or rotation with fungicides having different modes of action. Studies indicate no cross-resistance between this compound and tebuconazole in Fusarium pseudograminearum [2], or between this compound and carbendazim, pydiflumetofen, azoxystrobin, and prochloraz in Corynespora cassiicola [3], making these suitable partners for resistance management.
Utilize Molecular Diagnostics: For pathogens with known resistance mutations (e.g., I365S/N, Q369P, N373S in B. cinerea), develop PCR-based assays for rapid resistance monitoring [1].
The determination of this compound EC50 values using standardized mycelial growth inhibition assays provides critical data for fungicide resistance management and disease control optimization. The protocol outlined here incorporates methodologies validated across multiple fungal pathosystems and reflects current understanding of this compound resistance mechanisms. Regular monitoring of fungal sensitivity to this compound, combined with the implementation of anti-resistance strategies, is essential for preserving the efficacy of this important fungicide. As resistance continues to emerge in field populations—particularly in high-risk pathogens like Botrytis cinerea—integrating conventional EC50 determination with molecular diagnostics for detecting target-site mutations will enhance resistance monitoring efforts and support sustainable disease management programs.
This compound (4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile) is a broad-spectrum phenylpyrrole fungicide widely used in agricultural production for controlling fungal diseases in various crops including fruits, vegetables, and grains. As a non-systemic, surface fungicide, it is registered for treatment at both pre- and post-harvest stages on leaves, fruits, and seeds, with particular effectiveness against Botrytis cinerea (gray mold) in cherries, grapes, and other susceptible crops [1]. With increasing global use of this compound in the management of fruits and vegetables, comprehensive dietary risk assessment has become essential for ensuring consumer safety while maintaining effective fungal control strategies [1].
The dietary risk assessment process for pesticide residues follows a structured framework that integrates residue analytical data, consumption patterns, and toxicological reference values to characterize potential risks to human health. This process is mandated under regulatory frameworks such as the European Commission Regulation (EC) No 1107/2009 and the United States Federal Food, Drug, and Cosmetic Act (FFDCA) [2] [3]. These regulations require that established tolerances or Maximum Residue Limits (MRLs) ensure with reasonable certainty that no harm will result from aggregate exposure to the pesticide residue, including all anticipated dietary exposures and other reliable exposure information [3].
Table 1: Key Regulatory Definitions for this compound Dietary Risk Assessment
| Term | Definition | Regulatory Context |
|---|---|---|
| Maximum Residue Limit (MRL) | The maximum concentration of pesticide residue legally permitted in or on food commodities and animal feeds | Established by regulatory authorities such as EPA and EFSA [1] |
| Tolerance | The legal limit for a pesticide chemical residue in or on food in the U.S. | Established under FFDCA [3] |
| Acceptable Daily Intake (ADI) | The amount of a chemical that can be consumed daily over a lifetime without appreciable health risk | Based on toxicological studies [2] |
| Risk Quotient (RQ) | Ratio of estimated exposure to acceptable exposure level | RQ < 1 indicates acceptable risk [1] |
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method represents the current standard for multi-residue pesticide analysis in high-water content matrices like fruits and vegetables. For this compound analysis in cherry samples, the following optimized protocol has been established [1]:
The acetonitrile extraction has demonstrated excellent efficiency for this compound with recovery rates of 81-94% and relative standard deviation of 2.5-11.9%, meeting acceptability criteria for pesticide residue analysis [1]. The dispersive Solid Phase Extraction (d-SPE) clean-up effectively removes co-extractives and interferences, improving the signal-to-noise ratio of the target analytes by eliminating organic acids, fatty acids, sugars, and pigments from the cherry matrix [1].
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) provides the specificity, sensitivity, and reproducibility required for accurate this compound quantification at trace levels. The optimized parameters for this compound analysis are summarized below [1]:
Table 2: Optimized HPLC-MS/MS Parameters for this compound Analysis
| Parameter | Specification | Description |
|---|---|---|
| HPLC Conditions | ||
| Column | C18 reversed-phase (e.g., 100 mm × 2.1 mm, 1.8 μm) | Provides optimal retention and separation |
| Mobile Phase | 0.2% acetic acid and 5 mM/L ammonium acetate in ultra-pure water | Improves peak shapes and retention behaviors |
| Flow Rate | 0.3 mL/min | Balances analysis time and resolution |
| Injection Volume | 5 μL | Optimal for sensitivity without overloading |
| MS/MS Conditions | ||
| Ionization Mode | Negative electrospray ionization (ESI-) | Higher sensitivity for this compound |
| Precursor Ion | m/z 247 | Molecular ion selection |
| Product Ions | m/z 180.1 (qualitative), m/z 126 (quantitative) | Fragmentation for identification and quantification |
| Collision Energy | 3 eV (180.1), 10 eV (126) | Optimized for each transition |
| Retention Time | 1.00 min | Enables high-throughput analysis |
The negative electrospray ionization mode has been found to offer higher precursor signal intensities and better fragmentation patterns compared to positive mode for this compound analysis [1]. The retention time of 1.00 minute represents a significant improvement over previously published methods (which reported 5-12.75 minutes), substantially increasing throughput when processing large sample batches [1].
For regulatory acceptance, the analytical method must undergo comprehensive validation to demonstrate reliability, accuracy, and sensitivity. The validated parameters for this compound analysis in cherry matrices include [1]:
The method's specificity is confirmed through analysis of blank cherry samples, demonstrating no interfering peaks at the retention time of this compound, which is critical for accurate identification and quantification in complex matrices [1].
Figure 1: Experimental Workflow for this compound Residue Analysis in Food Matrices
Controlled field trials are conducted to generate data on the dissipation behavior and terminal residues of this compound in various crop matrices. For cherries, studies should include samples from multiple geographical regions to account for climatic variations that may influence degradation rates [1]. The recommended study design includes:
The dissipation behavior of this compound follows first-order kinetics, described by the equation:
[ C_t = C_0 \cdot e^{-kt} ]
Where:
The half-life (DT₅₀) is calculated from the dissipation rate constant:
[ DT₅₀ = \frac{\ln(2)}{k} ]
Research on cherries has demonstrated this compound half-lives of 33.7-44.7 days across different geographical regions, reflecting its relatively persistent nature in this commodity [1]. This persistence is particularly relevant for post-harvest applications where the degradation period before consumption may be limited.
Table 3: Dissipation Kinetics of this compound in Cherries Across Different Regions
| Geographical Region | Half-Life (Days) | Dissipation Rate Constant (k, day⁻¹) | Coefficient of Determination (R²) |
|---|---|---|---|
| Region 1 | 33.7 | 0.0206 | >0.99 |
| Region 2 | 38.2 | 0.0181 | >0.99 |
| Region 3 | 41.5 | 0.0167 | >0.99 |
| Region 4 | 44.7 | 0.0155 | >0.99 |
Terminal residues refer to the pesticide concentration remaining in the crop at the time of harvest. For this compound on cherries, terminal residues have been reported to be lower than 5.00 mg/kg, which is the MRL recommended by the European Commission [1]. These data are critical for establishing science-based MRLs that protect consumer health while reflecting actual residue levels under normal agricultural practice.
Dietary exposure to this compound residues is estimated by combining residue concentration data with food consumption patterns. The calculation follows two distinct approaches depending on the nature of the toxicological effects:
The chronic exposure calculation follows:
[ \text{Chronic Exposure} = \frac{\sum (RL_i \cdot F_i)}{bw} ]
Where:
For the U.S. population, the Dietary Exposure Evaluation Model - Food Commodity Intake Database (DEEM-FCID) Version 4.02 is utilized, which incorporates food consumption data from the USDA's National Health and Nutrition Examination Survey (NHANES/WWEIA) [3].
The Risk Quotient (RQ) approach is employed to characterize the potential risk from dietary exposure to this compound residues:
[ RQ = \frac{\text{Estimated Exposure}}{\text{Acceptable Daily Intake (ADI)}} \times 100% ]
An RQ value below 100% indicates acceptable risk, with lower values representing greater margins of safety. For this compound in cherries, the risk quotient has been calculated at 0.61%, revealing an acceptably low dietary risk to consumers according to Chinese dietary patterns [1].
The acceptable daily intake (ADI) for this compound is derived from toxicological studies identifying the No Observed Adverse Effect Level (NOAEL) and applying appropriate safety factors (typically 100-fold for interspecies and intraspecies differences). EPA's assessment has identified toxicological endpoints related to liver, kidney, and hematopoietic system effects across species, with no evidence of increased susceptibility following in utero or pre-/postnatal exposure [4].
Figure 2: Dietary Risk Assessment Framework for this compound
The European Food Safety Authority (EFSA) concluded in its 2024 peer review that this compound meets the criteria for an endocrine disruptor for human health and non-target organisms based on the oestrogen, androgen, and steroidogenesis (EAS) modalities according to Regulation (EC) No 1107/2009 [2]. This finding represents a significant development in the regulatory status of this compound and may impact future risk assessment approaches.
Metabolite CGA227731 is considered to be genotoxic in vitro and in vivo, creating data gaps in the consumer dietary risk assessment [2]. The residue definition for risk assessment requires further refinement to address the magnitude of residues of this metabolite in rotational crops and their potential impact on consumer safety.
Recent regulatory actions include the establishment of a tolerance for this compound residues in or on cranberry at 0.04 parts per million, as published in the Federal Register in February 2025 [3]. This demonstrates the ongoing evolution of this compound regulations based on emerging residue data.
Table 4: Current Regulatory Status and Concerns for this compound
| Aspect | Status | Implications for Risk Assessment |
|---|---|---|
| Carcinogenicity Classification | Group D (Not classifiable as to human carcinogenicity) [4] | No quantitative cancer risk assessment required |
| Endocrine Disruption | Meets ED criteria for humans and non-target organisms [2] | May affect future regulatory approval |
| Genotoxic Metabolite | Metabolite CGA227731 considered genotoxic in vitro and in vivo [2] | Requires expanded residue definition and monitoring |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects [1] | Environmental risk assessment critical |
The dietary risk assessment methodology for this compound combines robust analytical protocols using HPLC-MS/MS with comprehensive dissipation studies and exposure modeling. Current data indicate that dietary exposure to this compound residues in cherries presents an acceptably low risk to consumers, with risk quotients significantly below levels of concern [1]. However, recent findings regarding endocrine disruption properties and genotoxic metabolites highlight the evolving nature of this compound risk assessment and the need for ongoing evaluation as new scientific information emerges.
Researchers should note that regulatory requirements may differ across jurisdictions, and consultation with relevant authorities is recommended when designing studies for regulatory submission. The method validation parameters and field study design outlined in these application notes provide a scientifically sound framework for generating reliable data to support this compound risk assessment and regulatory decision-making.
Fludioxonil is a broad-spectrum phenylpyrrole fungicide widely used in agricultural systems for controlling fungal diseases in fruits, vegetables, and ornamental plants. As a non-systemic fungicide with persistent properties in soil systems, understanding its impact on non-target soil microbial communities is essential for comprehensive environmental risk assessment. These application notes provide detailed methodologies for constructing soil microcosms, exposing them to this compound, and analyzing subsequent effects on soil microbial communities and enzyme activities. The protocols are specifically optimized to address the research gap in understanding how this compound influences non-target microbial communities in soil ecosystems, which is crucial for developing environmentally sustainable pesticide use strategies in agricultural systems.
The persistence of this compound in soil systems, with a reported half-life exceeding 365 days in water-sediment systems and high adsorption capacity (KOC of 145,600), necessitates thorough investigation of its ecological impacts [1] [2]. Recent studies have highlighted that this compound may have previously underestimated effects on non-target organisms through mechanisms involving oxidative stress and aldehydic stress pathways [3]. Furthermore, its classification as a candidate for substitution under EU regulations due to persistent, bioaccumulative, and toxic (PBT) criteria underscores the importance of rigorous environmental monitoring [4].
This compound (IUPAC name: 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile) is a phenylpyrrole fungicide with distinctive chemical properties that influence its environmental behavior and experimental handling requirements. The compound exhibits low aqueous solubility (1.8 mg/L at 20°C and pH 7) but demonstrates high solubility in organic solvents including acetone (190,000 mg/L) and methanol (42,000 mg/L) [4]. With a high octanol-water partition coefficient (Log P = 4.12), this compound displays significant hydrophobicity, explaining its tendency to adsorb to soil organic matter and sediment particles in environmental systems.
The compound has a molecular mass of 248.19 g/mol and melts at 199.8°C while decomposing before boiling [4]. Its environmental persistence is substantial, with a reported half-life exceeding 365 days in water-sediment systems, contributing to concerns about potential long-term ecological impacts. These physicochemical characteristics directly influence experimental design considerations, particularly for soil microcosm studies where maintaining consistent exposure concentrations and ensuring homogeneous distribution present significant methodological challenges.
This compound is currently approved under EC Regulation 1107/2009 with an inclusion expiry date of 30 September 2026 [4]. However, it has been identified as a candidate for substitution within the European Union due to meeting two 'Persistent-Bioaccumulative-Toxic' criteria. The compound is classified as moderately hazardous according to WHO guidelines and carries specific risk phrases including H361 (suspected of damaging fertility or the unborn child) and H410 (very toxic to aquatic life with long-lasting effects).
Table 1: Regulatory Status Across Regions
| Region | Approval Status | Key Restrictions | Expiry Date |
|---|---|---|---|
| European Union | Approved | Candidate for substitution | 30 September 2026 |
| United States | Registered | - | No expiry specified |
| Canada | Approved | - | Under reassessment |
| China | Approved | Restricted use patterns | Varies by province |
Recent research has revealed that this compound's mechanism of action involves induction of aldehydic stress in fungal cells through the production of methylglyoxal, which activates a lethal biochemical cascade via the hybrid histidine kinase (HHK) pathway [3]. This represents a significant expansion from the previously understood mechanism involving disruption of osmotic regulation through glycerol synthesis stimulation. Importantly, this mechanism may have implications for non-target organisms, as evidenced by studies showing toxic effects on aquatic microorganisms including microalgae (Scenedesmus rubescens and Dunaliella tertiolecta) and genotoxic effects in human lymphocytes at higher concentrations (10 μg mL⁻¹) [5].
Standardized soil collection procedures are critical for obtaining reproducible results in microcosm experiments. Soil should be collected from the upper cultivated layer (0-15 cm depth) of agricultural fields with documented pesticide history [6]. For this compound studies, select fields that have not been treated with this fungicide or related phenylpyrrole compounds for at least five years to establish baseline conditions. The collected soil should be air-dried at room temperature and carefully sieved through a 2 mm mesh to remove stones, root fragments, and large organic debris while preserving the soil structure and microbial communities.
Comprehensive soil characterization must include measurement of pH, organic matter content, soil texture classification, cation exchange capacity, and baseline microbial counts. The study by [6] utilized alkaline soil with pH 8.2 and organic matter content of 20.06 g/kg, which represents typical agricultural conditions. If using different soil types, preliminary trials are recommended to establish appropriate this compound dosing regimens as soil properties significantly influence fungicide availability and microbial responses.
Standardized microcosms can be established in laboratory containers of appropriate size, with 250-500 g of processed soil being representative for most applications [6]. The experimental design should include a minimum of four treatment conditions: (1) untreated control (CK), (2) this compound-only treatment, (3) combined pesticide treatment (if investigating interactions), and (4) solvent control to account for any effects of carrier solvents. For seed treatment simulations, appropriate coating formulations should be prepared following manufacturer recommendations or published methodologies [6].
Table 2: Experimental Treatment Groups for Soil Microcosm Studies
| Treatment Code | Description | Application Rate | Number of Replicates |
|---|---|---|---|
| CK | Untreated control | No application | 5-6 |
| FLU | This compound only | 2 mL of 2.5% FLU in 1 kg seeds | 5-6 |
| CAP | Chlorantraniliprole only | 5.3 g of 50% CAP in 1 kg seeds | 5-6 |
| COM | Combined treatment | Mixed FLU and CAP (1:1 ratio) | 5-6 |
For aquatic sediment microcosms, as described in [2], collect approximately 650 L of sediment from unpolluted freshwater systems, sieve through 1 mm mesh, and divide into uniform portions. The spiking procedure involves creating a this compound stock solution in an appropriate organic solvent (typically acetone or acetonitrile) and homogeneously mixing with the sediment to achieve target concentrations. Based on the research by [2], appropriate treatment levels for sediment studies include 4, 40, and 400 mg this compound/kg dry sediment, plus controls.
Standardized spiking protocols are essential for establishing consistent and environmentally relevant this compound concentrations in soil microcosms. Prepare a stock solution of analytical standard this compound (purity ≥95%) in high-performance liquid chromatography (HPLC)-grade acetonitrile at a concentration of 1,000 mg/L [6]. For homogeneous distribution, the stock solution should be gradually applied to a small portion of soil (approximately 10% of total weight) while continuously mixing, followed by combination with the remaining soil and further mixing for at least 30 minutes. The solvent should be allowed to evaporate completely under fume hood conditions before distributing the spiked soil to experimental containers.
For seed treatment simulations, prepare formulation-equivalent coatings by applying calculated volumes of this compound suspension (2.5% active ingredient) to corn seeds at a rate of 2 mL per kg seeds [6]. The treated seeds should be air-dried completely before planting in experimental microcosms. For combined pesticide studies, chlorantraniliprole can be applied simultaneously at 5.3 g of 50% active ingredient per kg seeds using the same methodology.
Environmentally relevant concentrations for this compound microcosm studies should span both regulatory thresholds and actual field detection levels. Based on monitoring data, detected this compound concentrations in agricultural sediments range from 0.00035 mg/kg in lake sediments to 0.012 mg/kg in vineyard-associated waterways [2]. However, higher test concentrations (4-400 mg/kg) are often necessary to establish clear dose-response relationships for ecological risk assessment [1] [2].
The treatment timeline should encompass both short-term and long-term sampling points to capture immediate effects and potential recovery dynamics. Recommended sampling intervals include 2 hours, 3 days, 7 days, 14 days, 28 days, 42 days, 60 days, and 90 days post-application [6]. For microbial community analysis, key sampling points should align with expected population dynamics at 0, 7, 35, 60, and 90 days. All treatments must include adequate replication (minimum n=5) to support robust statistical analysis and account for microcosm variability.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) provides the required sensitivity and specificity for this compound quantification in soil matrices. The analytical method should be rigorously validated according to established laboratory protocols with particular attention to matrix effects in soil samples [6]. For chromatographic separation, utilize a Bonshell C-18 Column (50 mm × 2.1 mm × 2.7 μm) maintained at 40°C with a mobile phase consisting of 0.1% formic acid in water (mobile phase A) and acetonitrile (mobile phase B) at a flow rate of 0.3 mL/min [6].
For MS/MS detection, this compound shows optimal sensitivity with a precursor ion of m/z 247 and characteristic product ions at m/z 180 and 126 [6]. The method should demonstrate linear response across a concentration range of 0.005 to 0.5 mg/kg with a correlation coefficient (R²) ≥0.998. Mean recovery rates for this compound from soil matrices should range between 96% and 104% with relative standard deviations (RSDs) below 6% to meet quality assurance criteria [6].
Table 3: HPLC-MS/MS Parameters for this compound Quantification
| Parameter | Specification | Conditions |
|---|---|---|
| Chromatographic Column | Bonshell C-18 | 50 mm × 2.1 mm × 2.7 μm |
| Column Temperature | 40°C | - |
| Mobile Phase | 0.1% formic acid in water (A) and acetonitrile (B) | Gradient elution |
| Flow Rate | 0.3 mL/min | - |
| Injection Volume | 2 μL | - |
| Precursor Ion | 247 m/z | - |
| Product Ions | 180, 126 m/z | Quantification and qualification |
| Linear Range | 0.005-0.5 mg/kg | R² ≥ 0.998 |
Soil enzyme activities serve as sensitive indicators of microbial functional response to this compound exposure. Three key enzymes—urease, sucrase, and dehydrogenase—should be measured using standardized colorimetric procedures [6]. For urease activity, incubate 5 g of soil with 1 mL toluene, 5 mL of 10% urea solution, and 10 mL citrate buffer (pH 6.7) at 37°C for 24 hours. The ammonium released is determined by adding sodium benzoate and sodium hypochlorite solutions and measuring absorbance at 578 nm.
For sucrase activity, incubate 5 g soil with 15 mL of 8% sucrose solution, 5 mL phosphate buffer (pH 5.5), and 5 drops of toluene at 37°C for 24 hours. The reducing sugars released are quantified using DNS solution method. Dehydrogenase activity serves as an indicator of overall microbial metabolic activity and can be measured using 2,3,5-triphenyltetrazolium chloride (TTC) as substrate with incubation at 37°C for 24 hours and measurement of the triphenylformazan (TPF) produced at 485 nm. All enzyme assays should include appropriate controls and standards, with activities expressed as μg product formed g⁻¹ soil h⁻¹.
Comprehensive microbial community analysis requires integration of cultivation-dependent and molecular approaches. For cultivation-based enumeration, prepare serial dilutions (10⁻¹ to 10⁻⁵) of soil suspensions in sterile water and plate on appropriate media [6]. Bacteria should be cultured on nutrient agar at 37°C for 1 day, actinomycetes on starch-casein agar at 37°C for 5 days, and fungi on Martin's Rose Bengal medium at 28°C for 5 days. Colony counts should be expressed as colony-forming units (CFU) per gram of dry soil.
For molecular analysis, extract genomic DNA from soil samples using the E.Z.N.A. Soil DNA Kit (Omega Bio-tek) following manufacturer's protocols [6]. Amplify the bacterial 16S rRNA gene V3-V4 hypervariable regions using primer pairs 338F (5'-ACTCCTACGGGAGGCAGCAG-3') and 806R (5'-GGACTACHVGGGTWTCTAAT-3'). For fungal community analysis, target the ITS1 or ITS2 regions with appropriate universal primers. Purify amplified products and quantify using the Quantus Fluorometer (Promega) before preparing sequencing libraries with the NEXTFLEX Rapid DNA-Seq Kit. Perform high-throughput sequencing on an Illumina MiSeq platform following standard protocols, with a minimum of 50,000 reads per sample after quality filtering.
Raw sequencing data requires substantial processing before biological interpretation. For 16S rRNA amplicon sequences, use QIIME2 or Mothur pipelines to demultiplex samples, join paired-end reads, perform quality filtering, remove chimeras, and cluster sequences into operational taxonomic units (OTUs) at 97% similarity threshold [6]. Classify taxonomy against reference databases such as SILVA for bacteria and UNITE for fungi. For functional prediction, utilize PICRUSt2 or Tax4Fun to infer metagenomic content from 16S rRNA data.
Statistical analysis should include both alpha-diversity indices (Richness, Chao1, Shannon, Simpson) and beta-diversity metrics (Bray-Curtis dissimilarity, Weighted/Unweighted UniFrac). Conduct permutational multivariate analysis of variance (PERMANOVA) to test for significant differences in community structure between treatment groups. Use linear discriminant analysis effect size (LEfSe) to identify specific taxonomic groups exhibiting significant responses to this compound exposure. For enzyme activity data, apply repeated measures ANOVA to identify significant treatment effects over time, followed by post-hoc tests for specific time point comparisons.
This compound dissipation kinetics in soil can be modeled using first-order or biphasic decay functions. The first-order model is expressed as ( C_t = C_0 e^{-kt} ), where ( C_t ) is concentration at time t, ( C_0 ) is initial concentration, and k is the dissipation rate constant [6]. The half-life (DT₅₀) can then be calculated as ( DT₅₀ = \ln(2)/k ). For biphasic dissipation, use the double-first-order-in-parallel model: ( C_t = C_0 (fe^{-k_1t} + (1-f)e^{-k_2t}) ), where f is the fraction of the initial concentration dissipating at rate k₁ and (1-f) dissipating at rate k₂.
Correlation analysis between residue levels, enzyme activities, and microbial community parameters should be performed using Spearman's rank correlation for non-normal data or Pearson's correlation for normally distributed data. Structural equation modeling (SEM) can help elucidate direct and indirect effects of this compound on soil microbial ecosystem functioning. All statistical analyses should be conducted using R software with appropriate packages (vegan, phyloseq, nlme) at significance level α = 0.05.
This compound exhibits relatively persistent behavior in soil systems, though dissipation rates may be influenced by soil properties and application methods. Studies indicate that combined application with other pesticides such as chlorantraniliprole can enhance degradation, particularly for the companion compound [6]. In typical agricultural soils, expect to observe biphasic dissipation patterns with an initial rapid decline phase followed by slower persistence. The half-life under laboratory conditions typically ranges between 30-90 days, though field conditions may accelerate degradation due to environmental factors like rainfall and temperature fluctuations.
Research demonstrates that combined applications can result in significantly different dissipation dynamics compared to individual treatments. For example, [6] reported that chlorantraniliprole residues decreased more rapidly when applied in combination with this compound than when applied alone. This interaction effect highlights the importance of studying pesticide mixtures rather than individual compounds to better simulate real-world agricultural practices.
Soil enzyme activities typically show transient inhibition following this compound application, with recovery patterns varying by enzyme type and soil characteristics. Urease and sucrase activities generally demonstrate temporary suppression during the initial 7-14 days post-application, followed by gradual recovery to control levels by 28-42 days [6]. Dehydrogenase activity, as an indicator of overall microbial metabolic activity, may exhibit more prolonged suppression, particularly at higher application rates.
The magnitude of enzyme inhibition typically follows a dose-dependent pattern, with higher application rates producing more pronounced and persistent effects. However, the combined application of this compound with other pesticides may mitigate certain enzyme inhibitory effects compared to individual treatments, possibly through complex effects on microbial community composition and functional redundancy [6].
Soil microbial communities respond to this compound exposure with measurable changes in composition and abundance, though functional redundancy often maintains overall ecosystem processes. Bacterial communities typically show greater resilience compared to fungal communities, with specific taxonomic groups exhibiting differential sensitivity [6]. High-throughput sequencing reveals that this compound application can significantly alter fungal community structure, with notable decreases in the relative abundance of beneficial genera such as Talaromyces while potentially increasing abundance of other genera including Mortierella and Gibberella [6].
Table 4: Expected Microbial Community Responses to this compound Exposure
| Microbial Group | Expected Response | Time Frame | Ecological Implications |
|---|---|---|---|
| Total bacterial abundance | Transient decrease (10-30%) | 7-14 days | Rapid recovery due to functional redundancy |
| Fungal:bacterial ratio | Initial decrease, then increase | 14-60 days | Shift in decomposition pathways |
| Talaromyces spp. | Significant decrease | 14-90 days | Reduction in beneficial fungi |
| Mortierella spp. | Significant increase | 14-90 days | Shift in fungal community structure |
| Gibberella spp. | Moderate increase | 14-90 days | Potential pathogen enrichment |
| Actinomycetes | Mild transient decrease | 7-28 days | Limited impact on decomposition |
The combined application effect observed in microbial community responses is particularly noteworthy. Research indicates that co-application of this compound with chlorantraniliprole may reduce populations of potentially harmful microorganisms more effectively than individual applications while simultaneously promoting a more environmentally compatible profile through reduced pesticide residues [6].
Homogeneous spiking represents a frequent challenge in soil microcosm studies due to this compound's low water solubility and high adsorption coefficient. To address this, consider pre-dissolving the fungicide in a minimal amount of acetone followed by thorough mixing with a small portion of sterile sand before incorporating into the bulk soil. This sand carrier approach improves distribution homogeneity while minimizing solvent effects. For aquatic sediment studies, [2] successfully employed direct spiking of sediment with this compound dissolved in acetone, followed by extensive mixing and equilibrium periods before microcosm construction.
Maintaining stable exposure concentrations throughout long-term experiments presents another significant challenge. Regular monitoring of residue levels is essential, with adjustments to experimental timelines if dissipation occurs more rapidly than anticipated. For soil studies, maintaining consistent moisture content through regular weighing and replenishment with sterile deionized water helps stabilize degradation rates. In aquatic microcosms, [2] observed that this compound concentrations in sediment pore water were 16-26 times higher than in overlying water, highlighting the importance of measuring both compartments for accurate exposure assessment.
Comprehensive quality assurance protocols are essential for generating reliable, reproducible data. Include procedural blanks (solvent only), matrix blanks (unspiked soil), and positive controls (soil spiked with known this compound concentrations) in each analytical batch. For microbial community analysis, include extraction blanks (no soil) and positive control samples (mock communities with known composition) to identify potential contamination and validate methodological accuracy.
Method validation for chemical analysis should establish linearity (R² > 0.995), accuracy (85-115% recovery), precision (RSD < 15%), limit of detection (LOD), and limit of quantification (LOQ) following established guidelines such as the FDA Bioanalytical Method Validation. For enzyme assays, include substrate controls (all components except soil) and autoclaved soil controls to account for non-enzymatic reactions. Statistical power analysis should guide replication levels, with minimum n=5 recommended for most microcosm studies to detect biologically relevant effects with 80% power at α = 0.05.
Visual Workflow of this compound Soil Microcosm Analysis
This compound's Mechanism of Action in Microbial Cells
These application notes provide comprehensive methodologies for conducting robust soil microcosm studies to evaluate the impact of this compound on soil microbial communities. The integrated approach combining chemical residue analysis, enzyme activity assays, and modern molecular techniques offers a powerful toolkit for elucidating the complex interactions between this widely used fungicide and non-target soil microorganisms. The protocols have been optimized based on current literature and practical considerations to ensure reproducibility and environmental relevance.
Researchers should note that context-dependent responses are expected across different soil types and agricultural systems, necessitating appropriate calibration and validation for specific experimental conditions. The troubleshooting guidance addresses common technical challenges while maintaining methodological rigor. By implementing these standardized protocols, the scientific community can generate comparable datasets that enhance our understanding of this compound's ecological impacts and support evidence-based regulatory decisions for sustainable agricultural management.
1. What is the primary mode of action of this compound? this compound is a phenylpyrrole fungicide that inhibits fungal growth by over-stimulating the high osmolarity glycerol (HOG) mitogen-activated protein kinase (MAPK) pathway [1] [2]. This hyperactivation disrupts osmotic regulation, leading to excessive glycerol accumulation, hyphal swelling, and eventual cell bursting [3] [2].
2. What are the main genetic mechanisms of resistance to this compound?
The primary mechanism involves mutations in the group III hybrid histidine kinase (HK) gene, often called Os1 (osmosensing 1), which is a key upstream component of the HOG pathway [4] [1] [3]. Resistance can also be associated with the overexpression of drug efflux transporters, such as the ATP-binding cassette (ABC) transporter encoded by the atrB gene [4].
3. Is there a risk of cross-resistance between this compound and other fungicides? Research on Fusarium oxysporum f. sp. melonis (FOM) suggests that no cross-resistance was observed between this compound and other fungicides with different modes of action, including tebuconazole, prochloraz, fluazinam, carbendazim, pyraclostrobin, kresoxim-methyl, and difenoconazole [1]. This makes this compound a valuable candidate for use in anti-resistance management strategies.
This method is used to establish the effective concentration that inhibits 50% of fungal growth and to categorize isolates as sensitive or resistant [4] [1].
Materials Required:
Procedure:
Interpretation of Results: You can use discriminatory concentrations to categorize isolates efficiently.
This protocol identifies mutations in the Os1 gene associated with resistance.
Materials Required:
Procedure:
Troubleshooting Common Issues:
atrB gene (an ABC transporter) via RT-qPCR, as its overexpression can confer the MDR1h phenotype and lead to this compound resistance [4].The following table summarizes resistance frequencies and associated fitness costs from recent studies, providing a benchmark for your own findings.
Table 1: Documented this compound Resistance in Fungal Pathogens
| Fungal Pathogen | Resistance Frequency / Level | Key Mutations in Os1 | Observed Fitness Cost | Citation |
|---|---|---|---|---|
| Botrytis cinerea (Shanghai) | 34.76% of field isolates (187 total); 19.25% HR, 15.51% MR [4] | I365S, I365N, Q369P, N373S [4] | Lower fitness and increased osmotic sensitivity [4] | [4] |
| Colletotrichum fructicola | 97.4% of field isolates (39 total) designated HR [3] | I880V (associated with sensitivity) [3] | Not specified in results | [3] |
| Sclerotinia sclerotiorum (Lab-generated mutants) | Resistant to 5 and 10 µg/mL [2] | Missense mutations in Os1 homologue [2] | Reduced mycelial growth, hypersensitive to osmotic stress, less pathogenic [2] | [2] |
| Fusarium oxysporum f. sp. melonis (Lab-generated mutants) | Stable resistance after 10 sub-cultures [1] | Changes in sequence and expression of FoOs1 [1] | Reduced sporulation; significantly reduced growth under osmotic stress (KCl, NaCl, glucose, mannitol) [1] | [1] |
Table 2: Strategies for Managing this compound Resistance
| Strategy | Implementation | Rationale |
|---|---|---|
| Use in Mixtures | Combine this compound with fungicides from different chemical groups (e.g., azoxystrobin) [6]. | Mitigates the development of resistance by simultaneously attacking the pathogen through multiple, unrelated modes of action [6]. |
| Monitor Resistance | Regularly sample field populations and perform sensitivity assays (EC₅₀) and molecular screening for Os1 mutations. | Enables early detection of resistance shifts and allows for proactive adjustment of management strategies before control failures occur [4]. |
| Leverage Fitness Costs | Exploit the reduced fitness and pathogenicity often seen in resistant mutants [4] [2]. | In the absence of this compound pressure, sensitive and more fit strains may outcompete resistant ones, helping to maintain fungicide efficacy. |
The diagram below illustrates the normal fungicidal action of this compound and the primary mechanism of resistance.
The following table summarizes the primary resistance mechanisms identified in recent studies across various fungal pathogens.
| Resistance Mechanism / Feature | Pathogen Example(s) | Observed Characteristics / Consequences | Supporting Citations |
|---|---|---|---|
| Mutations in Group III Histidine Kinase (e.g., Os1) | Fusarium oxysporum f. sp. melonis [1], Sclerotinia sclerotiorum [2], Exserohilum turcicum [3] | Point mutations (e.g., D905N in EtOs1) or missense mutations leading to reduced binding affinity to ATP and decreased kinase activity. Considered a primary resistance mechanism. | [1] [2] [3] |
| Fitness Costs | Fusarium oxysporum f. sp. melonis [1], Sclerotinia sclerotiorum [2], Exserohilum turcicum [3] | Resistant mutants often show reduced mycelial growth, impaired sporulation, hypersensitivity to osmotic stress (KCl, NaCl, sugars), and reduced virulence (pathogenicity). | [1] [2] [3] |
| Transcriptional Reprogramming | Sclerotinia sclerotiorum [2], Aspergillus fumigatus [4] | Global changes in gene expression, including differential expression of genes involved in transmembrane transport and secondary metabolite biosynthesis. | [4] [2] |
| Alternative Mechanism: Aldehydic Stress | Model fungi (University of Wisconsin research) [5] | Proposed mechanism where this compound inhibits a sugar-metabolizing enzyme, causing a spike in methylglyoxal. This reactive aldehyde triggers a lethal cascade via HHK. | [5] |
This protocol is foundational for resistance studies.
Evaluating the stability and real-world potential of resistance.
Identifying the genetic basis of resistance.
The diagram below illustrates the proposed mechanism of action of this compound and how common mutations confer resistance.
Q1: My generated this compound-resistant mutant grows extremely poorly. Is this normal?
Q2: I've identified a mutation in the Os1 gene in my resistant mutant. What is the next step to confirm it's responsible for resistance?
Q3: Is there cross-resistance between this compound and other fungicides?
Q4: The classic HOG pathway model doesn't fully explain my data. Are there other proposed mechanisms?
Fludioxonil's action and the subsequent cellular response are complex. The diagram below illustrates the key signaling pathway and common experimental pitfalls that can affect your results.
Here are solutions to the specific issues outlined in the diagram.
FAQ 1: Why is my phospho-specific assay showing unexpectedly low or no Hog1 phosphorylation after this compound treatment?
FAQ 2: My assay has high background noise, making it difficult to distinguish a specific phospho-Hog1 signal. What can I do?
Δhog1 strain) to confirm the antibody specifically recognizes phosphorylated Hog1 [5] [6].FAQ 3: I am working with a field or lab-generated strain suspected to be this compound-resistant. How do I investigate this?
The table below summarizes two core methodologies for quantifying Hog1 phosphorylation.
| Method | Key Application | Throughput | Key Steps & Considerations |
|---|
| Phospho-Specific ELISA [3] | Quantitative measurement of phospho- and total protein from cell lysates. | Medium to High | 1. Coat plate with capture antibody. 2. Block plate to prevent non-specific binding. 3. Add samples & standards (in duplicate). 4. Add detection antibody (phospho-specific). 5. Add HRP conjugate and substrate for signal development. 6. Measure absorbance and plot standard curve. | | Immunoprecipitation-based Assay [2] | Useful for low-abundance targets or when specific antibodies are not available for direct ELISA. | Medium | 1. Treat and lyse cells with detergent buffer + inhibitors. 2. Immunoprecipitate the tagged Hog1 using magnetic beads. 3. Detect phosphorylation using a phospho-specific antibody in a sandwich assay format on the beads. 4. Normalize by running a parallel assay for total receptor. |
Δhog1 strain.
The table below summarizes the key fitness parameters often impacted in this compound-resistant F. graminearum mutants, based on laboratory and field studies.
| Fitness Parameter | Observed Impact in Resistant Mutants | Key Findings from Research |
|---|---|---|
| Mycelial Growth | Variable (No significant cost to significantly reduced) | Some mutants show little fitness cost initially [1], while others exhibit significantly reduced growth rates [2] [3]. |
| Sporulation | Often Reduced | Conidiation (production of asexual spores) is frequently impaired in resistant mutants [3]. |
| Pathogenicity & Virulence | Significantly Reduced | Mutants often show a marked decrease in lesion length on host plants and reduced virulence [2] [3] [4]. |
| Osmotic Stress Sensitivity | Significantly Increased | Mutants typically show hypersensivity and reduced growth on media amended with KCl, NaCl, glucose, sorbitol, or mannitol [1] [2] [3]. |
| Glycerol Metabolism | Disrupted | Lower glycerol accumulation under this compound treatment and osmotic stress, despite the fungicide's normal mode of action causing over-accumulation [4]. |
| Sexual Reproduction | Impaired | A reduction in sexual reproduction has been observed in highly resistant field mutants [4]. |
Here are standard methodologies cited in recent research for evaluating the fitness of this compound-resistant F. graminearum.
The diagrams below illustrate the primary mechanism of action of this compound and the dominant resistance mechanism identified in F. graminearum.
Resistance is predominantly linked to mutations in FgOs1, a group III hybrid histidine kinase that acts as a sensor and is the primary target of this compound [1] [6] [4].
Q1: Is there cross-resistance between this compound and other commonly used fungicides? Most studies indicate no cross-resistance between this compound and fungicides from other major groups, such as DMIs (e.g., tebuconazole, prothioconazole), QoIs (e.g., pyraclostrobin), SDHIs (e.g., pydiflumetofen), MBCs (e.g., carbendazim), or the cyanoacrylate phenamacril [1] [3] [5]. However, positive cross-resistance is often observed with other fungicides affecting the osmotic signal transduction pathway, such as the dicarboximide dimethachlon [4].
Q2: Why is field resistance to this compound relatively rare despite being easy to generate in the lab? The key reason is the significant fitness penalty associated with resistance-conferring mutations [6] [4]. While mutants are readily selected in the lab under constant fungicide pressure, their reduced ecological fitness—particularly in terms of pathogenicity, sporulation, and stress tolerance—likely hinders their establishment and spread in complex, competitive field environments [3] [4].
Q3: What is the connection between this compound resistance and osmotic sensitivity? This is a direct consequence of the mode of action. This compound hyper-activates the HOG pathway, which is essential for responding to osmotic stress. Resistant mutations (often in FgOs1) disrupt this pathway, rendering the fungus hypersensitive to osmotic stress but unresponsive to the fungicide [1] [2] [7]. Therefore, testing growth on osmotically amended media is a standard diagnostic for resistance mechanisms linked to the HOG pathway.
The table below summarizes the primary degradation pathways, resulting products, and experimental conditions as reported in the literature.
| Degradation Pathway | Key Transformation Products / Intermediate Steps | Experimental Context / Conditions | Half-life / Rate Constants |
|---|---|---|---|
| Indirect Photodegradation[ [1] [2] | Reaction with •OH at pyrrole ring C4; Reaction with ¹O₂ at pyrrole ring C2/C5. Products include hydroxylated and carbonylated pyrrole derivatives. | Aquatic environment; •OH and ¹O₂ initiated oxidation. | Rate constants: •OH: (1.23 \times 10^{10}) M⁻¹ s⁻¹; ¹O₂: (3.69 \times 10^7) M⁻¹ s⁻¹. Half-life: <2 days in sunlit surface waters. |
| Biodegradation (Microaerophilic Bioreactor)[ [3] [4] | Successive hydroxylation & carbonylation of pyrrole moiety → Oxidized cyanopyrrole ring disruption → Decyanation & deamination → Defluorination. 12 TPs identified. | Immobilized cell bioreactor; Hydraulic Retention Time (HRT) from 10 to 3.9 days. | Removal efficiency >96%. |
| Dissipation on Fruit[ [5] [6] | Dissipation of parent compound follows first-order kinetics. Specific products not detailed in results. | Post-harvest application on cherries; Field dissipation on blueberries. | Cherries: 33.7-44.7 days[ [5]. Blueberries: 12.7-16.3 days[ [6]. |
Here are detailed protocols for identifying this compound and its transformation products, based on established methods.
This method is optimized for detecting this compound in fruit matrices like cherries and is a strong starting point for analysis[ [5].
This high-resolution mass spectrometry approach is essential for identifying unknown degradation products, as demonstrated in biodegradation studies[ [3] [4].
The following diagram illustrates the core experimental workflow for identifying this compound degradation products using these techniques:
Q1: My recovery rates for this compound are low and inconsistent during sample preparation. What could be the issue?
Q2: I have identified several potential transformation products via LC-QTOF-MS. How can I initially assess their potential environmental risk?
Q3: The degradation half-life of this compound reported in my study on fruit does not match the short half-life reported in aquatic photodegradation studies. Why?
The table below summarizes key environmental fate data for fludioxonil, which is crucial for understanding its potential impact [1].
| Property | Value | Implication for Environmental Impact |
|---|---|---|
| Aqueous Solubility (at 20°C) | 1.8 mg/L | Low; indicates high potential to bind to soil particles rather than leach. |
| Octanol-Water Partition Coefficient (Log P) | 4.12 | High; suggests a tendency to bioaccumulate. |
| Soil Persistence | May be persistent under some conditions | Can lead to prolonged soil contamination and effects on non-target organisms. |
| Toxicity to Aquatic Life | Very toxic with long-lasting effects [2] | Major concern for surface water contamination via runoff. |
| Toxicity to Soil Microorganisms | Moderately toxic to most biodiversity [1] | Can disrupt soil microbial community structure and function. |
Certain microorganisms have shown a strong capability to degrade this compound. A novel bacterial strain, Serratia sarumanii, was recently identified for its effectiveness.
The diagram below illustrates the general workflow for screening and applying a pesticide-degrading microorganism.
Biofilters are simple, effective systems for treating highly contaminated wastewater before it enters the environment, such as water from cleaning pesticide sprayers.
The structure and flow of a typical agricultural biofilter system is shown below.
Research indicates that applying this compound in combination with other pesticides can influence its environmental fate.
Issue #1: Inconsistent biodegradation results in soil microcosms.
Issue #2: Difficulty in tracking this compound degradation and formation of metabolites.
Issue #3: Biofilter system shows reduced efficiency over time.
The table below summarizes the core endocrine disruption findings and the experimental models used to identify them, providing a foundation for your research.
| Key Finding | Experimental Model/Cell Line | Quantitative Data / Key Outcomes | Relevant Citation |
|---|---|---|---|
| Anti-androgenic Activity & miR-21 Stimulation | MCF-7, T47D, MDA-MB-231 (human breast cancer cells) | Concentration-dependent stimulation of oncomiR miR-21; IC50 ~2µM (AR reporter assay); Reduced Pdcd4 protein [1]. | [1] |
| Cytotoxicity & Genotoxicity | Human peripheral blood lymphocytes | Significant genotoxicity (increased micronuclei frequency) at 10 µg/mL; Cytotoxicity (decreased CBPI) at 1, 5, and 10 µg/mL [2]. | [2] |
| Oxidative Stress & Apoptosis | Neuronal SH-SY5Y cell line | Increased caspase-3 expression; Reduction in cellular thiols; Increased reactive species [3]. | [3] |
| Regulatory Status (Human Health) | EFSA Peer Review | Officially identified as an endocrine disruptor affecting estrogen, androgen, and steroidogenesis (EAS) pathways in humans [4]. | [4] |
Here are detailed methodologies for key assays cited in the literature, which you can adapt for your own investigations into fludioxonil's effects.
This protocol is used to assess the genotoxic and cytotoxic potential of this compound [2].
This protocol outlines the method used to discover that this compound stimulates the expression of the oncomiR miR-21 [1].
Q1: What are the critical controls for in vitro assays testing this compound's endocrine activity? Given its anti-androgenic and estrogenic activities, it is crucial to use a vehicle control (e.g., ethanol) and active controls. For receptor-based assays, include known ligands (e.g., dihydrotestosterone for AR, 17β-estradiol for ER) and specific antagonists (e.g., bicalutamide, fulvestrant) to confirm the mechanism of action [1]. For genotoxicity assays, a known clastogen like Mitomycin C should be used as a positive control [2].
Q2: My cell viability data is inconsistent when using standard serum. What could be the issue? The steroids and hormones present in standard fetal bovine serum can interfere with the activity of endocrine disruptors. For all experiments investigating endocrine endpoints, it is essential to use dextran charcoal-stripped serum and phenol-red-free medium to minimize this interference [1].
Q3: What are the main molecular pathways involved in this compound's endocrine disruption? Current evidence points to multiple pathways:
Q4: What is the latest regulatory status of this compound? As of late 2024, the European Food Safety Authority (EFSA) has officially identified this compound as an endocrine disruptor for human health, affecting estrogen, androgen, and steroidogenesis pathways. This classification is a key consideration in its ongoing regulatory review in the EU [4] [5].
The following diagram illustrates the key cellular pathways and mechanisms of this compound action based on current research, which can guide your experimental design.
This compound is a broad-spectrum phenylpyrrole fungicide highly effective against various fungal pathogens like Botrytis cinerea, Fusarium spp., and Penicillium spp. [1] [2]. Its unique mode of action involves disrupting the fungal osmotic signal transduction pathway.
The diagram below illustrates the signaling pathway through which this compound exerts its fungicidal effect.
This hyperactivation leads to uncontrolled accumulation of glycerol inside the fungal cell, causing loss of turgor pressure, membrane damage, and ultimately, cell death [1] [3] [4]. This mechanism is specific to phenylpyrroles (FRAC group 12), making this compound a key tool for resistance management [5] [6].
This compound is versatile and can be applied as a seed treatment, foliar spray, or post-harvest application [1]. The table below summarizes optimal application rates and their efficacy against target pathogens.
| Application Method | Target Pathogens | Application Rate | Key Efficacy Findings |
|---|---|---|---|
| Seed Treatment [1] [6] | Fusarium spp., Rhizoctonia spp., Alternaria spp. | Formulation-dependent (e.g., as a suspension concentrate) | Protects emerging seedlings; improves crop stand and vigor [1]. Considered an Essential Use for 64 crop-pathogen combinations in the EU (e.g., cereals, potatoes) due to lack of alternatives [6]. |
| Foliar Application [1] [7] | Botrytis cinerea (Gray mold), Colletotrichum fructicola (Anthracnose) | Used in mixtures (e.g., Switch: cyprodinil+this compound; Miravis Prime: pydiflumetofen+this compound) | Provides protective barrier and translaminar activity. Recommended for anthracnose in strawberries during harvest; limit of 4 applications per year of this compound-containing products [7]. |
| Post-Harvest [1] [8] | Penicillium spp., Botrytis spp., Mucor spp. | Dipping or drenching in apples: 69 - 86.25 g a.i./100 L [8] | Significantly reduces rotting. Residues on apples were detectable for over 90 days, with higher levels in dipped vs. drenched fruit [8]. |
Although resistance to this compound is considered rare in field conditions, resistant mutants have been generated in laboratory settings for fungi like Fusarium oxysporum f. sp. melonis (FOM) and Colletotrichum fructicola [3] [4]. The primary documented mechanism involves mutations in the group III histidine kinase gene (e.g., Os1) [3] [4] [6].
The following experimental protocol is recommended to monitor and characterize resistance.
Key findings from resistance studies:
For researchers handling this compound in laboratory settings, understanding its toxicological profile is essential for safety protocol development.
| Aspect | Details & Findings | Implications for Research |
|---|
| Human Cell Toxicity [2] | > No significant effect on cell viability (Trypan blue test). > Genotoxic & Cytotoxic at high concentrations (10 μg/mL) in human lymphocytes (CBMN assay). | Use appropriate personal protective equipment (PPE). Prepare stock solutions in a fume hood and handle high concentrations with care. | | Ecotoxicity [2] [5] | > Highly toxic to freshwater microalgae (Scenedesmus rubescens): up to 82.34% growth inhibition at 50–200 μg L⁻¹. > Toxic to aquatic life; classified as an endocrine disruptor for humans. | Prevent environmental release. Contaminated waste should be collected and disposed of as hazardous material. | | Environmental Fate [5] [9] | > Low aqueous solubility (1.8 mg/L). > Can be persistent in soil; an unknown metabolite fraction (MF2) was found in studies, requiring further characterization. | |
Based on the gathered research, here are the core insights to guide your support content:
The table below summarizes common challenges and solutions based on validated methods from various food matrices.
| Issue | Possible Cause | Recommended Solution | Applicable Matrix |
|---|---|---|---|
| Strong Matrix Effects (Signal suppression/enhancement) | Co-extraction of matrix components (organic acids, pigments, sugars) [1] [2]. | Use matrix-matched calibration [3] [1] or internal standards [2]. | All, especially complex matrices (spices, rice) [2] [4]. |
| Poor Recovery | Inefficient extraction or cleanup [1]. | Optimize QuEChERS: use acetonitrile for extraction; PSA, C18, GCB for cleanup [1] [4]. | Fruits, vegetables, grains [1] [4]. |
| Low Sensitivity | Inadequate LOD/LOQ for regulatory limits. | Use HPLC-MS/MS (negative ESI mode) for higher sensitivity [1] [5]. | All, for stringent MRLs. |
| Long Analysis Time | Suboptimal chromatographic conditions. | Optimize mobile phase (e.g., add 0.2% acetic acid, 5mM ammonium acetate) to reduce retention time [1] [5]. | All, for high-throughput needs. |
Here are detailed methods for analyzing this compound in different matrices, which can be adapted for your experiments.
1. QuEChERS-HPLC-MS/MS Method for Cherries This protocol is highly sensitive and fast, suitable for post-harvest treatment analysis [1] [5].
2. QuEChERS-GC-NPD Method for Rice Grains and Straw This is a cost-effective method using GC, validated for rice [4].
The following diagram illustrates the general QuEChERS sample preparation workflow, which forms the basis of the protocols above.
This diagram outlines the decision-making process for selecting the appropriate calibration strategy to combat matrix effects.
The table below summarizes the toxic effects of this compound on various non-target organisms, as reported in recent studies.
| Organism / System | Test Type | Key Findings / Endpoints | Concentrations / Doses | Citations |
|---|---|---|---|---|
| Freshwater Microalgae (Scenedesmus rubescens, Dunaliella tertiolecta) | 96-h growth inhibition | Significant growth inhibition (up to 82.34% in first 24h) | 10 - 200 μg L⁻¹ (environmentally relevant) | [1] |
| Bacterium (Aliivibrio fischeri, Microtox test) | Acute toxicity (bioluminescence inhibition) | Less toxic to bacteria compared to microalgae | 10.24 - 81.90 mg L⁻¹ | [1] |
| Human Peripheral Blood Lymphocytes | Cytokinesis Block MicroNucleus (CBMN) assay | Genotoxicity (micronuclei induction) and Cytotoxicity (decreased CBPI) | Genotoxicity at 10 μg mL⁻¹; Cytotoxicity at 1, 5, 10 μg mL⁻¹ | [1] |
| Bovine Mammary Epithelial Cells (MAC-T) | Cell viability, apoptosis, mitochondrial function assays | Induced apoptosis, cell cycle arrest, mitochondrial dysfunction, reduced ATP production | LC₅₀: 4.869 μM; Significant effects from 2-5 μM | [2] |
| Human Health (Regulatory Assessment) | Endocrine Disruption Assessment (EFSA) | Meets criteria for an endocrine disruptor for humans and non-target organisms | Based on comprehensive data review | [3] [4] |
This compound's toxicity in non-target organisms stems from mechanisms beyond its antifungal action, primarily involving oxidative stress and mitochondrial dysfunction.
The following diagram illustrates the interconnected signaling pathways through which this compound exerts its toxic effects on non-target cells.
Here are detailed methodologies for key assays from the search results to help you replicate studies on this compound's toxicity.
This protocol uses the Cytokinesis Block MicroNucleus (CBMN) assay, a standard for assessing chromosome damage.
This workflow assesses general cytotoxicity and specific mechanisms like apoptosis and mitochondrial function.
Unexpectedly low toxicity in my cellular model. this compound's solubility can be a factor. It has low solubility in water but is highly soluble in organic solvents like ethanol and DMSO [1]. Ensure your stock solution is properly prepared in a solvent like ethanol and that the final solvent concentration in your culture medium is low enough (typically <0.1-1%) to avoid solvent toxicity.
How to confirm oxidative stress as a mechanism? Beyond observing reduced viability, you can use specific fluorescent probes (e.g., DCFH-DA for ROS, MitoSOX for mitochondrial superoxide) to directly measure reactive species. A concomitant increase in markers like malondialdehyde (MDA) can indicate lipid peroxidation [2]. Using antioxidants like N-acetylcysteine (NAC) as a pre-treatment to see if it rescues the toxic effects can provide functional evidence.
Observing high variability in algal growth inhibition assays. Microalgae are highly sensitive to environmental conditions. Strictly control light intensity, photoperiod, temperature, and shaking speed. Ensure your test vessels are identical and that the fungicide is uniformly dissolved in the growth medium (e.g., BG-11 for freshwater algae) [1]. Using a long exposure period (e.g., 96 hours) and monitoring growth at multiple time points can help capture a clear dose-response curve.
My results show effects at lower concentrations than expected. This is a critical consideration for environmental relevance. This compound is highly persistent, especially in the absence of sunlight, and can be detected in the environment at µg/L to mg/kg levels [2]. Furthermore, its toxicity can be synergistically enhanced when combined with other pesticides or environmental stressors [7] [6]. Always compare your experimental concentrations to measured environmental levels.
The table below summarizes key experimental data and characteristics for easy comparison.
| Characteristic | Fludioxonil (Phenylpyrrole) | Dicarboximides (e.g., Iprodione) |
|---|---|---|
| Reported Efficacy (EC₅₀) vs. *Botrytis cinerea* | < 0.1 μg/ml [1] | 0.4 μg/ml [1] |
| Inhibition of Spore Germination | >90% inhibition at 0.1 μg/ml [1] | 96% inhibition at 10 μg/ml [1] |
| Primary Molecular Target | Group III Hybrid Histidine Kinase (HHK) [2] [3] | Group III Hybrid Histidine Kinase (HHK) [3] |
| Proposed Mechanism of Action | Hyperactivation of the HOG pathway, leading to glycerol over-accumulation, hyphal swelling, and cell burst [2] [3] | Hyperactivation of the HOG pathway [3] |
| Common Resistance Mechanism | Point mutations in the HHK gene (e.g., Bos1, os-1) [4] [3] | Point mutations in the HHK gene (e.g., Bos1, os-1) [3] |
| Fitness Cost of Resistance | Often high; resistant mutants frequently show reduced fitness and osmosensitivity [5] [4] [3] | Often high; resistant mutants are frequently osmosensitive [3] |
| Field Resistance Prevalence | Generally low, but moderate-to-high resistance populations (e.g., ~35%) have been documented in specific regions [4] | Documented in multiple pathogens (e.g., Sclerotinia homoeocarpa) [5] |
To ensure the reproducibility of the data cited in the guide, here are outlines of the core experimental methodologies used in the research.
This in vitro method is standard for determining the effective concentration that inhibits 50% of mycelial growth (EC₅₀).
This protocol evaluates the impact of a fungicide on the germination of fungal spores (conidia).
Both this compound and dicarboximides target the fungal osmotic signal transduction pathway. This compound's action is proposed to involve a hyperactivation of this pathway, but the precise molecular initiation differs. The following diagram illustrates this complex signaling cascade and the points of fungicide action.
The diagram above shows that while both fungicide classes interfere with the HOG pathway, recent evidence suggests their molecular mechanisms are not identical. A 2021 study on Magnaporthe oryzae demonstrated that a specific histidine residue (H736) in the kinase MoHik1p is required for this compound's action but is not essential for sensing natural osmotic stress. This indicates that this compound may exploit a specific molecular switch within the HHK, different from how osmotic stress or dicarboximides are perceived [2].
The table below summarizes the sensitivity data for various fungal pathogens to fludioxonil, based on recent scientific studies.
| Fungal Pathogen | Disease Caused | Sensitivity / Resistance Level | Key Mutations Associated with Resistance | Experimental Data / Notes |
|---|---|---|---|---|
| Botrytis cinerea [1] | Gray mold on various crops | 34.76% of field isolates were resistant (2015-2017 data) [1] | Mutations in Bos1 gene: I365S, I365N, Q369P, N373S [1] | 19.25% highly resistant (HR), 15.51% moderately resistant (MR); most resistant isolates also showed resistance to iprodione [1] |
| Penicillium spp. (14 species) [2] | Blue mold on pome fruits | High resistance levels found in several species [2] | Mutations in NikA gene (e.g., G693D, T1318P, T960S) in P. chrysogenum and P. oxalicum [2] | Non-expansum species constitute ~20% of population in Pacific Northwest, USA; poses a significant control risk [2] |
| Penicillium expansum [2] | Blue mold on apples | Reduced sensitivity in field isolates [2] | Information not specified in search results | A dose of 0.5 μg/mL is used to discriminate resistant from sensitive isolates [2] |
| Sclerotinia sclerotiorum [3] | White mold on broad host range | Laboratory mutants generated with high resistance [3] | Missense mutations in the OS-1 homologous gene [3] | Resistant strains showed growth defects, reduced pathogenicity, and hypersensitivity to osmotic stress [3] |
| Fusarium oxysporum f. sp. melonis (FOM) [4] | Melon Fusarium wilt | Effective inhibition of wild-type isolates; resistant mutants generated in lab [4] | Mutations and altered expression in the FoOs1 gene [4] | Resistant mutants had reduced sporulation and osmotic sensitivity; no cross-resistance to other common fungicides was found [4] |
| Magnaporthe oryzae [5] | Rice blast | Resistant mutants created via genetic modification [5] | Amino acid change (H736A) in the HisKA domain of MoHik1p [5] | The H736A mutant was resistant to this compound but retained sensitivity to osmotic stress, indicating different mechanisms [5] |
| Paracoccidioides spp. [6] | Systemic mycoses in humans | Inhibits dimorphic transition (mycelium to yeast) [6] | Acts via the group III hybrid histidine kinase PbDRK1 [6] | Proteomic studies show this compound triggers oxidative stress response and cell wall remodeling [6] |
The following methodologies are commonly used in the cited research to determine this compound sensitivity and resistance.
Mycelial Growth Assay (In Vitro)
Discriminatory Dose Assay
Assessment of Fitness Penalties in Resistant Mutants
Molecular Analysis of Resistance
The experimental workflow for assessing this compound sensitivity and resistance mechanisms is illustrated below:
This compound's activity is primarily mediated through the hyperactivation of the High Osmolarity Glycerol (HOG) pathway.
Mode of Action: this compound targets the group III hybrid histidine kinase (HHK), a key sensor in the fungal osmotic stress response network [5] [7] [3]. Under normal conditions, this pathway is activated by osmotic stress to produce and retain glycerol, helping the cell maintain turgor pressure. This compound binding leads to constitutive activation of this pathway, even in the absence of stress [8]. This results in the excessive accumulation of glycerol, causing hyphal swelling, bursting, and fungal death [7] [3].
Primary Resistance Mechanism: The most well-characterized resistance mechanism involves mutations in the gene encoding the group III HHK (e.g., Bos1, OS1, FoOs1) [1] [3] [4]. These mutations prevent the binding or signal transduction of this compound, rendering the fungicide ineffective. Such mutants are often resistant to this compound but also frequently exhibit osmosensitivity and other fitness penalties, as their natural osmotic response is also impaired [8] [3] [4].
Alternative Resistance Mechanisms:
The following diagram illustrates the signaling pathway through which this compound acts and where common resistance mutations occur.
Based on the current data, here are critical points to consider:
The following table summarizes quantitative toxicity data for fludioxonil across different species and environmental compartments.
| Organism / System | Test Type | Key Endpoint(s) & Concentrations | Experimental Duration | Citations |
|---|
| Nematode (Caenorhabditis elegans) | Single-species bioassay (spiked soil) | EC50 (reproduction): 209.9 mg/kg dw NOEC: 63.0 mg/kg dw | Not specified | [1] | | Nematode Community (in situ) | Soil microcosms (spiked soil) | Significant effects on Maturity Index (MI25) from 14.3 mg/kg dw | 28 days | [1] | | Microalgae (Chlorella vulgaris) | Laboratory toxicity test | EC50 (growth): 1.41 mg/L (72 h) | 96 h | [2] | | Microalgae (Scenedesmus rubescens, Dunaliella tertiolecta) | Laboratory toxicity test | Significant growth inhibition at 50–200 μg/L (inhibition up to 82% in 24 h) | 96 h | [3] [4] | | Freshwater Macroinvertebrates & Zooplankton | Outdoor aquatic microcosms (sediment-spiked) | NOEC (community-level): 0.078 mg/kg dw sediment Affected taxa: Nematoda, Oligochaeta, Cladocera (Scapholeberis mucronata) | 119 days | [5] | | Bacterium (Aliivibrio fischeri) | Microtox acute toxicity test (bioluminescence inhibition) | Less toxic to bacteria compared to microalgae | 30 min | [3] [4] | | Human Lymphocytes | In vitro Cytokinesis Block MicroNucleus (CBMN) assay | Genotoxicity: Significant at 10 μg/mL Cytotoxicity (reduced CBPI): Significant at 1, 5, and 10 μg/mL | 72 h (cell culture) | [3] [4] |
To aid in the interpretation of the data above, here is a deeper dive into the methodologies used in several key studies.
Soil Microcosm Test with Nematodes: This study compared a standard single-species bioassay with a model ecosystem (microcosm) [1]. The single-species test exposed C. elegans to this compound-spiked soil (50-1207 mg/kg dry weight) to determine reproductive effects. Simultaneously, in-situ nematode communities were sampled from microcosms containing soil spiked at lower concentrations (75-600 mg/kg dry weight). The results demonstrated that the microcosm test, which accounts for direct and indirect effects within a community, revealed significant impacts on trait-based ecological indices at concentrations much lower than those affecting reproduction in the single-species test [1].
Aquatic Microcosm Test: This higher-tier experiment investigated the long-term effects of this compound on complex aquatic ecosystems [5]. Microcosms were constructed with sediment spiked with this compound, creating a long-term exposure source for both benthic and pelagic organisms. The study monitored population- and community-level responses of macroinvertebrates and zooplankton over 119 days. The key finding was that the Tier-1 Regulatory Acceptable Concentration (RAC) derived from single-species lab tests was not protective of the entire ecosystem, with community-level NOECs observed at significantly lower concentrations [5].
In Vitro Human Cell Assay: The potential cyto-genotoxic effects of this compound on human cells were evaluated using the Cytokinesis Block MicroNucleus (CBMN) assay on cultured peripheral blood lymphocytes [3] [4]. This protocol involves treating the cells with different concentrations of the fungicide. After exposure, the cells are analyzed for micronuclei (a marker of genotoxicity/DNA damage) and the Cytokinesis Block Proliferation Index (CBPI, a marker of cytotoxicity/cell division inhibition) is calculated. This assay revealed that while this compound was not acutely cytotoxic at lower doses, it did show genotoxic potential at the highest tested concentration (10 μg/mL) and significantly inhibited cell proliferation at 1 μg/mL and above [3].
A proposed mechanism for this compound's toxicity in non-target organisms, particularly in microalgae and human cells, involves the induction of oxidative stress. The diagram below illustrates this pathway.
This pathway is supported by multiple studies. In microalgae like Chlorella vulgaris, this compound exposure led to an imbalance between ROS production and the antioxidant defense system, causing damage to photosynthetic pigments, cell membranes, and ultimately inhibiting growth [2]. Similarly, in human lymphocytes, the observed genotoxic and cytotoxic effects are consistent with oxidative damage mechanisms [3] [6].
The fungicidal activity of fludioxonil is linked to the hyperactivation of the High Osmolarity Glycerol (HOG) pathway, a key mitogen-activated protein kinase (MAPK) signaling cascade that helps fungi respond to environmental stress [1] [2].
The diagram below illustrates this signaling pathway and the point of action for this compound.
This compound is considered to have a low to medium resistance risk in practice. A 2025 study on Exserohilum turcicum concluded that the resistance risk is low, and field tests showed high efficacy [4]. Laboratory studies on Fusarium oxysporum f. sp. melonis (FOM) successfully generated resistant mutants, but these mutants often showed reduced biological fitness, such as decreased sporulation and impaired growth under various stress conditions [4] [1].
The primary resistance mechanism involves mutations in the target histidine kinase gene (Os1) [4] [1]. A key finding is the absence of cross-resistance between this compound and major fungicide classes like DMIs (FRAC 3), SDHIs (FRAC 7), QoIs (FRAC 11), and MBCs (FRAC 1), making it a valuable component in resistance management strategies [1].
For researchers designing studies on this compound, the following experimental approaches and data from recent publications can serve as a useful reference.
Table 2: Fungicide Sensitivity and Resistance Data
| Pathogen | Experimental Context | EC₅₀ / Sensitivity Range | Key Findings on Resistance |
|---|---|---|---|
| Exserohilum turcicum (Northern corn leaf blight) [4] | 100 wild-type isolates | 0.0032 - 0.1809 μg mL⁻¹ (mean 0.0447 μg mL⁻¹) | Resistant mutants obtained; showed decreased fitness and a novel D905N mutation in the EtOs1 gene. |
| Fusarium oxysporum f. sp. melonis (Melon Fusarium wilt) [1] | 5 laboratory-generated mutants | N/S (Mutants showed significant reduction in sensitivity) | Resistance linked to changes in FoOs1 gene; mutants showed no cross-resistance with other tested fungicides. |
Key Experimental Protocols
The flowchart below outlines a typical workflow for assessing resistance risk.
This compound (FRAC Group 12) is a fungicide with a unique and complex mode of action involving the hyperactivation of the HOG pathway via group III histidine kinases. Its value in R&D and disease management stems from:
The table below summarizes key environmental fate and toxicity parameters for this compound and several other fungicides based on the available data.
| Fungicide | Chemical Class | Water Solubility (mg/L) | Octanol-Water Partition Coeff. (Log P) | Environmental Persistence | Key Ecotoxicological Benchmarks (Freshwater) | Primary Degradation Pathway in Water |
|---|---|---|---|---|---|---|
| This compound [1] [2] [3] | Phenylpyrrole | 1.8 [1] | 4.12 [1] | High; residues detected up to 5 years post-application [3] | • Algae: Significant growth inhibition at 50–200 μg/L [2] • Bacteria (A. fischeri): Less toxic [2] | Indirect photodegradation by •OH and ¹O₂ [3] |
| Azoxystrobin [4] [5] | Strobilurin | Information missing | Information missing | Frequently detected in water and sediment [5] | Toxic to larval salmon [4] | Information missing |
| Boscalid [5] | Carboxamide | Information missing | Information missing | Very frequently detected in water (100% of samples in one study) [5] | Information missing | Information missing |
| Myclobutanil [6] | Triazole | Information missing | Information missing | Frequently detected in water and sediment at high concentrations [6] | Information missing | Information missing |
| Pyrimethanil [6] | Anilinopyrimidine | Information missing | Information missing | Frequently detected in water and at high concentrations in sediment [6] | Information missing | Information missing |
| Copper [4] | Inorganic | Information missing | Information missing | Accumulates in soil and sediment; cannot be degraded [4] | • Highly toxic to cyanobacteria [4] • Toxic to various aquatic organisms [4] | Information missing |
For a deeper understanding, here is more detail on the experimental findings for this compound and the general behavior of fungicides in the environment.
This compound's combination of low water solubility and high lipophilicity (Log P) contributes to its persistence and potential for adverse effects.
While specific data for all fungicides is limited, research highlights several key factors that determine their environmental fate, which can be used for comparative assessment [4]:
| Commodity | Region / Context | MRL / Residue Level (mg/kg) | Source / Authority |
|---|---|---|---|
| Cranberry | United States (Final Rule, 2025) | 0.04 ppm (tolerance) | US EPA [1] |
| Cranberry | European Union (Proposed, 2021) | 4.0 (MRL proposal) | EFSA [2] |
| Blueberry | European Union (Proposed, 2021) | 4.0 (MRL proposal) | EFSA [2] |
| Cherry | Study (Terminal Residues, 2021) | < 5.00 (all below EU MRL) | Research Article [3] |
| Rice | Pakistan (Market Samples, 2022) | 0.016 - 0.065 (MRL: 0.05) | Research Article [4] |
| Florence Fennel | European Union (Proposed, 2019) | 1.5 (MRL proposal) | EFSA [5] |
| Rhubarb | European Union (Proposed, 2019) | 0.7 (MRL proposal) | EFSA [6] |
| Various Crops | United States (Final Rule, 2022) | 0.01 - 30.0 (range of set tolerances) | US EPA [7] |
Researchers commonly use chromatographic techniques to determine this compound residues. Here are the detailed methodologies from key studies:
For Blueberries [8]
For Cherries [3]
For Rice [4]
The workflow for the QuEChERS-HPLC-MS/MS method, which is widely considered the modern standard, can be visualized as follows:
Understanding how residue levels decrease over time is crucial for safety assessments:
Regulatory assessments consistently conclude that the use of this compound, when following good agricultural practices, is unlikely to pose a health risk to consumers:
The table below summarizes key mutations identified in the group III hybrid histidine kinase (HHK) across various fungal plant pathogens. This protein is often referred to as Os1, Bos1, FoOs1, MoHik1p, or Drk1 depending on the species [1] [2] [3].
| Fungal Pathogen | Gene / Protein Name | Mutation(s) | Origin | Key Characteristics / Fitness Cost |
|---|---|---|---|---|
| Fusarium oxysporum f. sp. melonis | FoOs1 |
Various point mutations, altered expression [4] | Laboratory mutants | Reduced sporulation; increased sensitivity to osmotic stress (KCl, NaCl, glucose, mannitol) [4]. |
| Botrytis cinerea | BOs1 / Bos1 |
I365S, S531G, T565N, T1267A (Field isolate); Q846S, I1126S, G415D; P1051S, V1241M; 52-bp insertion with stop codon (Lab strains) [5] | Field & Laboratory | Reduced mycelial growth, sporulation, and pathogenicity; increased sensitivity to osmotic stress [5]. |
| Fusarium graminearum | FgOs1 |
Premature Termination Codon (PTC) mutations [3] | Not Specified | Implicated in this compound resistance [3]. |
| Magnaporthe oryzae | MoHik1p |
H736A (HisKA domain) [2] | Engineered Mutant | Confers strong this compound resistance but maintains some osmotic stress sensitivity [2]. |
| Exserohilum turcicum | EtOs1 |
D905N [6] | Laboratory mutant | Decreased biological fitness; reduced histidine kinase activity; low field resistance risk [6]. |
| Colletotrichum fructicola | Os1 |
I880V (associated with natural resistance) [7] | Natural / Inherent | This mutation is hypothesized to affect the fungicide binding pocket, leading to inherent resistance [7]. |
| Sclerotinia sclerotiorum | OS1 (Homologue) |
Missense mutations [8] | Laboratory mutants | Reduced in vitro growth and pathogenicity; hypersensitive to osmotic stress [8]. |
For your guide to be reproducible, here are detailed methodologies from the research for generating and analyzing resistant mutants.
A common method is repeated exposure to sub-lethal fungicide doses.
The biological fitness of resistant mutants is typically compared to wild-type, sensitive parental isolates using the following methods:
FoOs1) is amplified via Polymerase Chain Reaction (PCR) using specific primers. The resulting sequences are compared between resistant and sensitive isolates to identify mutations [9].TEF-1α) for normalization. The relative expression is calculated using the 2−ΔΔCT method [9].The following diagram illustrates the current understanding of how this compound affects the HOG pathway and how mutations confer resistance.
The diagram shows three states:
The core comparative data comes from a 2023 RNA-sequencing study that investigated the fludioxonil-induced transcriptional response in the wild-type (WT) A. fumigatus and its resistant mutants [1] [2] [3].
ΔtcsC mutant (lacking the group III histidine kinase), and Δskn7 mutant (lacking the response regulator) [1].The following tables summarize the key quantitative findings from the study, highlighting the distinct responses of each strain.
Table 1: Overview of Differential Gene Expression
| Strain | Susceptibility to this compound | Number of Differentially Expressed Genes (DEGs) | Key Functional Categories Altered |
|---|---|---|---|
| Wild-type (AfS35) | High sensitivity [1] [4] | Highest number of DEGs [1] [2] | Cell wall biosynthesis, chitin metabolism, ribosomal biogenesis, peroxisomal function, iron homeostasis, oxidative stress, lipid/sterol metabolism [1] |
Δskn7 mutant |
Partial resistance [1] [4] | Moderate number of DEGs (fewer than WT) [1] [2] | Similar stress response as WT but attenuated; marked lack of induction for many cell wall and chitin biosynthesis genes [1] |
ΔtcsC mutant |
Complete resistance [1] [4] | Lowest number of DEGs [1] [2] | Minimal transcriptional response, confirming TcsC is essential for initiating the lethal signaling cascade [1] |
Table 2: Examples of Key Gene Expression Changes in Wild-type A. fumigatus
| Gene ID / Name | Log2 Fold Change (Example) | Functional Category | Proposed Biological Impact |
|---|---|---|---|
catA (Afu6g03890) |
1.92 (Up) [1] | Oxidative Stress | Part of a multifaceted stress response [1] |
ags3 (Afu1g15440) |
Up-regulated [1] | Cell Wall Biosynthesis | Contributes to cell wall reorganization [1] |
| Chitin Synthase Genes | Various, Up-regulated [1] | Chitin Metabolism | Increases chitin content, but in a disorganized manner that weakens cell wall integrity [1] [4] |
| Ribosomal Biogenesis Genes | Various, Down-regulated [1] | Ribosomal Function | Reflects a major shutdown of core cellular processes [1] |
To interpret the transcriptional data, it is essential to understand the High Osmolarity Glycerol (HOG) pathway, which is lethally activated by this compound. The following diagram illustrates this core signaling pathway and the site of action for the ΔtcsC and Δskn7 mutants.
The mechanism involves a lethal, two-pronged effect:
Δskn7 mutant, which still experiences osmotic pressure, is resistant—it fails to execute the critical cell wall-weakening step [4].ΔtcsC mutant showing the fewest changes [1].Environmental Hazard